Furalaxyl

Catalog No.
S528552
CAS No.
57646-30-7
M.F
C17H19NO4
M. Wt
301.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furalaxyl

CAS Number

57646-30-7

Product Name

Furalaxyl

IUPAC Name

methyl 2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

InChI

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3

InChI Key

CIEXPHRYOLIQQD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Furalaxyl; A5430; A-5430; A 5430

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2

The exact mass of the compound Furalaxyl is 301.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of furans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identity and Chiral Properties

Author: Smolecule Technical Support Team. Date: February 2026

Furalaxyl contains a single chiral center and is typically manufactured and used as a racemic mixture (rac-furalaxyl), comprising equal amounts of its ( R )- and ( S )-enantiomers [1] [2]. The chemical is classified as an acylamino acid fungicide with systemic protective and curative action, and its primary mode of action is the disruption of fungal nucleic acid synthesis, specifically RNA polymerase I [1].

The table below summarizes its core chemical identity:

Property Description
IUPAC Name methyl ( N )-(2-furoyl)-( N )-(2,6-xylyl)-DL-alaninate [1]
CAS RN 57646-30-7 [1] [2]
Chemical Formula C₁₇H₁₉NO₄ [1]
Chiral Center Single chiral center [1]
Commercial Form Racemate (50/50 mixture of ( R )- and ( S )-enantiomers) [1] [2]
FRAC Code 4 (Acylamino acid fungicide) [1]

Key Physicochemical Properties

The physicochemical properties of a pesticide influence its environmental distribution and fate. The following table consolidates key data for the racemic mixture:

Property Value Classification / Implication
Water Solubility (at 20°C, pH 7) 230 mg L⁻¹ [1] Moderate
Octanol-Water Partition Coefficient (Log ( K_{ow} )) 2.7 [1] Moderate
Soil Degradation DT₅₀ (Aerobic) 48 days (typical) [1] Moderately persistent
Aqueous Hydrolysis DT₅₀ (at 20°C, pH 7) 200 days [1] Persistent
Vapour Pressure (at 20°C) 0.07 mPa [1] Low volatility

Enantioselective Environmental Behavior

The ( R )- and ( S )-enantiomers of this compound do not behave identically in the environment. This enantioselectivity is critical for accurate environmental risk assessments.

Soil Degradation and Leaching

Research shows that the degradation of this compound in agricultural soils is enantioselective [3]. In soil column studies, the ( R )-enantiomer degrades faster than the ( S )-enantiomer, leading to a higher concentration of the ( S )-enantiomer in leachates [3] [4]. The degradation process follows first-order kinetics.

Reported half-lives (( DT_{50} )) in soils are [3]:

  • ( S )-furalaxyl: 19.3 - 49.5 days
  • ( R )-furalaxyl: 11.4 - 34.7 days

This indicates that the ( S )-enantiomer is more persistent in the soil environment. Soil properties, microorganisms, and environmental factors influence the rate and extent of this enantioselectivity [3].

Bioaccumulation and Enantiomerization in Organisms

A study on Tenebrio molitor (mealworm) larvae demonstrated that this compound enantiomers undergo complex processes of enantiomerization (conversion from one enantiomer to the other) and stereoselective bioaccumulation [5].

Key findings include:

  • Enantiomerization: When the larvae were exposed to pure ( R )- or ( S )-furalaxyl, the opposite enantiomer was detected in their bodies, indicating that interconversion occurred within the organism [5].
  • Enantioselective Bioaccumulation: The bioaccumulation was stereoselective. From racemic bran, the larvae accumulated more of the ( S )-enantiomer. When fed pure enantiomers, the ( R )-enantiomer was accumulated to a greater extent [5].
  • No Abiotic Enantiomerization: This enantiomerization was not observed in the wheat bran itself, suggesting it is a biologically mediated process within the Tenebrio molitor larvae [5].

This enantiomerization is an important process to consider, as it challenges the conventional approach of assessing the fate of enantiomers as separate, stable entities.

Enantioselective Toxicity to Non-Target Organisms

The enantioselectivity of this compound extends to its toxicity against non-target species. A study on the green alga Scenedesmus obliquus revealed that the ( S )-enantiomer, which is the less fungicidally active form against target oomycetes, exhibited greater toxicity to this non-target algal species [4]. This finding underscores a critical point: the inactive enantiomer in a racemic mixture can still pose significant ecological risks.

Synthesis of Enantiopure this compound

The recognition that pesticidal activity and environmental impact are enantioselective has driven research into synthesizing only the active enantiomer. One published approach for synthesizing enantiopure ( R )-furalaxyl involves a two-step process starting from an enantiopure precursor [6]:

  • A Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling reaction between 2,6-dimethylaniline and (D)-alanine methyl ester hydrochloride. This reaction forms the carbon-nitrogen bond while preserving the chiral integrity.
  • A Nucleophilic Acyl Substitution reaction, where the intermediate from the first step is reacted with 2-furoyl chloride to form the final ( R )-furalaxyl molecule [6].

This strategy of using an enantiopure starting material and conducting reactions that do not affect the chiral center is a key method for producing single-enantiomer pesticides.

Experimental Workflow for Environmental Fate Assessment

The following diagram maps the key experimental processes and logical relationships involved in assessing the enantioselective environmental fate of this compound, as discussed in the research.

furalaxyl_workflow Start Start: this compound Enantiomers Exp1 Soil Column/Degradation Study Start->Exp1 Exp2 Bioaccumulation Study (Tenebrio molitor) Start->Exp2 Exp3 Toxicity Assay (Scenedesmus obliquus) Start->Exp3 Finding1 Finding: R-enantiomer degrades faster S-enantiomer is more persistent and mobile Exp1->Finding1 Finding2 Finding: Enantiomerization occurs Bioaccumulation is enantioselective Exp2->Finding2 Finding3 Finding: S-enantiomer is more toxic to non-target algae Exp3->Finding3 Implication Implication: Use of pure R-enantiomer reduces environmental load and risk Finding1->Implication Finding2->Implication Finding3->Implication

Experimental workflow for assessing this compound enantiomers

References

Furalaxyl systemic fungicide properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Profile

For research and development purposes, understanding the chemical and physical characteristics of furalaxyl is fundamental for formulating products and designing experiments.

Property Value Conditions / Notes
Melting Point 70-102 °C Data varies by source [1] [2]
Octanol-Water Partition Coefficient (Log P) 2.7 Indicates moderate lipophilicity [1]
Solubility in Water 230 mg/L At 20 °C, pH 7 [1]
Solubility in Organic Solvents Very high e.g., 520,000 mg/L in Acetone [1]
Vapor Pressure 7.0 x 10⁻⁵ Pa At 20 °C [1] [2]

Mode of Action and Efficacy

This compound is a key member of the acylalanine fungicide class (FRAC Group 4) [1]. Its primary biochemical mode of action is the specific inhibition of RNA polymerase I, a critical enzyme for ribosomal RNA synthesis in susceptible pathogens [3] [1]. This disruption in RNA synthesis prevents the fungus from producing essential proteins, ultimately leading to its death [4].

It is predominantly effective against oomycetes, specifically targeting pathogens from the order Peronosporales [3] [1]. It is used to control diseases such as seed rot, damping-off, and stem rots, particularly in ornamental plants, flowers, shrubs, and trees [1] [5].

Analytical and Experimental Methods

Advanced analytical techniques are required to study and detect this compound in various matrices. The following experimental approaches are cited in the literature.

Separation of Enantiomers by HPLC

This compound contains a chiral center and is typically used as a racemic mixture [1] [5]. The enantiomers can be separated using a chiral HPLC column for studies on their distinct biological activities and environmental fates [6].

  • Column: RegisCell, 5 µm, 25 cm x 4.6 mm [6]
  • Mobile Phase: Hexane/Ethanol (75/25) [6]
  • Flow Rate: 1.5 mL/min [6]
  • Detection: UV at 220 nm [6]
Analysis in Complex Matrices

A method for a multiresidue pesticide analysis, which includes this compound, in complex samples like green tea nutraceuticals has been published [4]. The protocol utilizes:

  • Technique: Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) [4].
  • Application: This high-throughput method is capable of separating and identifying multiple pesticide residues in a challenging, complex botanical matrix [4].

Environmental Fate and Toxicity

The behavior of a pesticide in the environment is a critical area of research. The table below summarizes key fate parameters for this compound.

Parameter Value Interpretation
Soil DT₅₀ (Typical) 48 days Moderately persistent [1]
Aqueous Hydrolysis DT₅₀ 200 days Persistent at 20°C and pH 7 [1]
Bio-concentration Factor (BCF) Low risk Based on Log P < 3 [1]

Research indicates that the environmental impact of this compound can be enantioselective. For example:

  • Earthworm Bioaccumulation: The enantiomers of this compound show different acute toxicity and bioaccumulation profiles in the earthworm Eisenia foetida [4].
  • Metabolomic Studies: Advanced metabolomic approaches are being used to investigate the precise modes of action of fungicides like this compound, their resistance mechanisms, and their interactions with pathogens [7]. The workflow for such a study can be visualized as follows:

funnel Start Start: Fungicide-Pathogen Interaction A Sample Collection & Preparation Start->A B Metabolite Extraction A->B C Metabolomic Analysis (e.g., GC-MS, LC-MS) B->C D Data Processing & Pattern Recognition C->D E Identify Metabolic Fingerprints/Profiles D->E F Determine Mode of Action (MOA) E->F G Investigate Resistance Mechanisms E->G

A workflow for investigating fungicide mode of action using metabolomics [7].

Regulatory and Resistance Status

It is important to note that This compound is not approved under EC Regulation 1107/2009 for use in the European Union [1]. Its use has been restricted in certain regions due to the development of resistance from uncontrolled application without alternation with other antifungal agents [3]. As a result, acylalanine fungicides like this compound are often used in combination with other pesticides with different modes of action to manage resistance [3].

References

Furalaxyl environmental fate in soil and water

Author: Smolecule Technical Support Team. Date: February 2026

Furalaxyl: Environmental Fate Profile

The quantitative data on this compound's environmental behavior is summarized in the table below. It is important to note that the database for this information carries a reliability rating of L3, which indicates the data is from pesticide manuals and reference books but is unverified [1].

Property Value Interpretation/Remarks
Soil Degradation (Aerobic)
DT₅₀ (Typical) 48 days [1] Moderately persistent [1].
DT₅₀ (Reported Range) 30 - 65 days [1] General literature range.
Aqueous Hydrolysis
DT₅₀ at 20 °C & pH 7 200 days [1] Classified as Persistent in water [1].
Solubility & Partitioning
Water Solubility (at 20°C, pH 7) 230 mg/L [1] Moderate solubility.
Octanol-Water Partition Coeff. (Log P) 2.7 [1] Moderate lipophilicity.
Sorption & Mobility
-- -- Calculated to have low leachability and be slightly mobile in soil [1].

Proposed Experimental Workflow for Fate Assessment

Since the search results do not provide detailed methodologies, the following workflow outlines a standard approach to investigate the environmental fate of a pesticide like this compound. This diagram connects the key experimental phases from controlled lab studies to a final risk assessment:

G cluster_lab Controlled Lab Conditions cluster_field Natural Environment LabStudies Laboratory Studies DataSynthesis Data Synthesis & Modeling LabStudies->DataSynthesis SoilDeg Soil Degradation (e.g., OECD 307) LabStudies->SoilDeg Hydrolysis Aqueous Hydrolysis (e.g., OECD 111) LabStudies->Hydrolysis Photolysis Aqueous Photolysis (e.g., OECD 316) LabStudies->Photolysis Sorption Soil Sorption/Desorption (e.g., OECD 106) LabStudies->Sorption FieldValidation Field Validation Studies FieldValidation->DataSynthesis Lysimeter Lysimeter Studies FieldValidation->Lysimeter FieldPersistence Field Dissipation Trials FieldValidation->FieldPersistence WaterMonitoring Surface/Groundwater Monitoring FieldValidation->WaterMonitoring RiskAssessment Environmental Risk Assessment DataSynthesis->RiskAssessment

The specific experimental guidelines can be structured as follows:

  • Soil Degradation Studies

    • Objective: To determine the rate of this compound breakdown by soil microorganisms and its formation of major metabolites [1].
    • Core Protocol: Incubation of a non-sterile soil, maintained at optimal moisture and temperature (e.g., 20°C), after treatment with this compound. Soils are sampled periodically, and the parent compound is extracted and quantified via chromatographic methods (e.g., LC-MS/MS) to calculate the DT₅₀ (half-life) and DT₉₀ [1].
  • Aqueous Fate Studies

    • Hydrolysis: this compound is dissolved in buffers of different pH values (e.g., 4, 7, 9) and incubated in the dark at a constant temperature (e.g., 25°C). Samples are analyzed over time to determine the degradation rate independent of microbial action [1].
    • Photolysis: Similar solutions are exposed to simulated sunlight in a photoreactor to assess the rate and pathway of degradation by light.
  • Soil Sorption and Mobility

    • Objective: To predict the potential for this compound to leach into groundwater.
    • Core Protocol (Batch Equilibrium): A known concentration of this compound is added to a soil-water slurry. After equilibration, the concentration in the water phase is measured. The soil-water partition coefficient (Kd) and its organic-carbon normalized form (Koc) are calculated. A higher Koc indicates stronger binding to soil and lower leaching potential [1].

Critical Knowledge Gaps and Research Needs

The available data, while useful, reveals significant gaps that are critical for a comprehensive environmental risk assessment [2].

  • Lack of Modern Analytical Data: The existing data is from older, unverified sources. Modern mass spectrometry-based studies are needed to confirm these values and identify unknown transformation products [2].
  • Transformation Products: The environmental fate and potential toxicity of this compound's metabolites are completely unknown. Some pesticide metabolites can be more persistent or toxic than the parent compound [2].
  • Real-World Field Data: There is a notable absence of field dissipation studies or environmental monitoring data for this compound in surface water, groundwater, or a wide range of soils, which is essential for validating laboratory-based predictions [3] [2].

References

Comprehensive Technical Guide: Furalaxyl Degradation Pathways and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furalaxyl: Chemical Properties and Usage

This compound is a systemic fungicide belonging to the acylamino acid class that has been used primarily for controlling diseases caused by Peronosporales fungi, including seed rot, damping off, and stem rots in ornamental plants and cut flowers. The chemical is characterized by a chiral center and is typically manufactured and applied as a racemic mixture of its R- and S-enantiomers. With the molecular formula C₁₇H₁₉NO₄ and a molecular mass of 301.34 g/mol, this compound presents as white, odorless crystals with moderate solubility in water (230 mg/L at 20°C) and high solubility in organic solvents such as dichloromethane, acetone, and methanol. The compound exhibits a relatively low octanol-water partition coefficient (log P = 2.7), suggesting moderate mobility in environmental matrices, while its vapor pressure of 0.07 mPa at 20°C indicates low volatility under standard environmental conditions [1] [2].

The fungicidal activity of this compound stems from its ability to disrupt fungal nucleic acid synthesis, specifically targeting RNA polymerase I. This mode of action provides both protective and curative effects against Oomycete pathogens, making it valuable for agricultural applications. Despite its effectiveness, this compound is no longer approved under EC Regulation 1107/2009 in the European Union, though historical use and potential ongoing applications in other regions like Australia warrant continued investigation into its environmental fate and metabolic pathways. Understanding the degradation behavior of this compound is particularly important due to its moderate persistence in soil environments, with reported field dissipation half-lives (DT₅₀) ranging from 30 to 65 days [1].

Degradation Pathways and Kinetics

Abiotic Degradation
  • Aqueous Hydrolysis: this compound demonstrates remarkable stability in aqueous environments across a range of pH conditions. The hydrolysis half-life (DT₅₀) at 20°C and pH 7 exceeds 200 days, indicating high persistence in neutral aqueous systems. However, under alkaline conditions (pH 10), the degradation rate increases significantly, with the DT₅₀ decreasing to approximately 22 days. This pattern suggests that alkaline hydrolysis represents a potentially important degradation pathway in environments with elevated pH. The primary hydrolysis mechanism involves cleavage of the ester bond, leading to the formation of carboxylic acid derivatives, followed by subsequent N-dealkylation reactions that further break down the molecular structure [1] [2].

  • Photodegradation: While specific kinetic data for this compound photolysis is limited in the available literature, compounds with similar furan ring structures typically undergo rapid photochemical degradation when exposed to direct sunlight. The furan moiety in this compound can absorb UV radiation, potentially leading to ring opening reactions or oxidation processes that would significantly alter the compound's structure and toxicity profile. Future studies should quantify the photodegradation kinetics of this compound, particularly given that photochemical processes often represent important transformation pathways for pesticides in surface waters or on plant surfaces [1].

Biotic Degradation
  • Soil Microbial Degradation: this compound undergoes moderately persistent degradation in soil environments, with reported half-lives (DT₅₀) ranging from 31 to 65 days under typical field conditions (20-25°C). This biodegradation process is primarily mediated by soil microorganisms that utilize the pesticide as a carbon and energy source. The metabolic pathways in soil resemble those observed in other environmental compartments, with initial ester hydrolysis followed by N-dealkylation reactions. Research indicates that the degradation rate in soil can be influenced by various factors including soil texture, organic matter content, pH, and microbial community composition. Studies have shown that the compound dissipates more rapidly in soils with higher microbial biomass and diversity [1] [2].

  • Plant Metabolism: In plants, this compound is metabolized to polar, water-soluble compounds, which are partially acidic and likely conjugated with natural plant constituents. These metabolic transformations enhance the compound's excretion potential and reduce its bioaccumulation tendency. The systemic properties of this compound allow it to be distributed throughout plant tissues, where enzymatic transformations similar to those in soil microorganisms occur, though often at different rates. Plant metabolism studies have identified several phase I and phase II transformation products, with conjugated metabolites representing significant portions of the residue profile in treated plants [2].

Table 1: Degradation Kinetics of this compound in Various Environmental Compartments

Environmental Compartment Degradation Process Half-life (DT₅₀) Experimental Conditions
Water Hydrolysis >200 days pH 7, 20°C
Water Hydrolysis 22 days pH 10, 20°C
Soil Biotic degradation 31-65 days Field conditions, 20-25°C
Soil Biotic degradation 48 days Lab study, 20°C

Metabolic Pathways and Enantioselectivity

Primary Metabolic Pathways

The metabolic transformation of this compound follows two primary pathways in biological and environmental systems:

  • Ester Cleavage Pathway: The initial and most prominent biotransformation involves hydrolysis of the methyl ester group (-COOCH₃), resulting in the formation of the corresponding carboxylic acid derivative. This phase I reaction dramatically increases the hydrophilicity of the molecule, enhancing its potential for further degradation and excretion. The carboxylic acid metabolite can subsequently undergo conjugation reactions with natural biomolecules in biological systems, forming water-soluble complexes that are readily excreted. In environmental samples, this acid metabolite may undergo further degradation through microbial degradation processes [2].

  • N-Dealkylation Pathway: A competing metabolic pathway involves the oxidative removal of alkyl groups from the nitrogen atom in the acylamino acid structure. This process typically requires cytochrome P450 enzymes in biological systems or analogous oxidative processes in environmental compartments. N-dealkylation generates secondary amine intermediates that may be susceptible to additional transformations, including ring hydroxylation or furan oxidation. These sequential transformations ultimately lead to the fragmentation of the parent molecule into smaller, typically less toxic constituents that can enter standard metabolic pathways [2].

Enantioselective Metabolism

Recent research has revealed that this compound exhibits significant enantioselectivity in its environmental behavior and metabolic processing, a critical consideration given that the compound is typically applied as a racemic mixture:

  • Differential Toxicity: Studies with the aquatic algae Scenedesmus obliquus demonstrated that the S-enantiomer exhibits greater toxicity than the R-enantiomer, with 96-hour EC₅₀ values of 13.59 mg/L and 15.26 mg/L, respectively. This enantioselectivity was further confirmed through measurements of chlorophyll content and antioxidant enzyme activities (CAT and SOD) in algae cells, which showed more significant alterations when exposed to the S-enantiomer compared to the R-enantiomer at equivalent concentrations [3].

  • Enantiomerization in Organisms: Research using Tenebrio molitor larvae (mealworms) revealed that this compound undergoes significant enantiomerization during bioaccumulation, with interconversion between R and S configurations observed within the organisms. Interestingly, this stereochemical interchange did not occur in the wheat bran feed matrix during the 21-day study period, suggesting that biological processes within the larvae facilitate the enantiomerization. This conversion represents a novel metabolic pathway that must be considered in environmental risk assessments [4].

  • Bioaccumulation Differences: Enantioselective bioaccumulation studies in earthworms (Eisenia foetida) have further confirmed the differential processing of this compound enantiomers in organisms. These findings have profound implications for environmental risk assessment, as the more toxic S-enantiomer may preferentially accumulate in certain organisms, potentially leading to greater than anticipated ecological impacts [5].

Table 2: Identified Metabolites and Transformation Products of this compound

Metabolite Name Formation Pathway Key Characteristics Detection Method
Carboxylic acid derivative Ester hydrolysis Increased hydrophilicity, polar HPLC-MS/MS
N-Dealkylated products Oxidative N-dealkylation Secondary amine intermediates HPLC-MS/MS
Polar conjugates Phase II metabolism Water-soluble, acidic LC-LTQ/Orbitrap

Analytical Methods and Experimental Protocols

Sample Preparation and Extraction

Robust analytical methods have been developed to study this compound degradation and metabolite identification:

  • Sample Extraction: For biological samples including Tenebrio molitor larvae and wheat bran, the optimized extraction protocol involves homogenizing 5.0 g of sample with 10 mL of acetonitrile using a high-speed blender. The mixture is then subjected to ultrasonic extraction for 30 minutes at 40°C, followed by centrifugation at 5000 rpm for 10 minutes. The supernatant is collected, and the extraction process is repeated twice with fresh acetonitrile. Combined extracts are concentrated to near dryness under a gentle nitrogen stream at 40°C, then reconstituted in 2.0 mL of methanol for subsequent clean-up procedures [4].

  • Sample Clean-up: The extract undergoes purification using an alumina-N-solid-phase extraction (SPE) cartridge that has been preconditioned with 5.0 mL each of methanol and deionized water. After loading the sample, the cartridge is washed with 5.0 mL of deionized water followed by 5.0 mL of n-hexane. The analytes of interest are then eluted with 8.0 mL of acetonitrile, and the eluate is evaporated to dryness under nitrogen. The final residue is reconstituted in 1.0 mL of methanol and filtered through a 0.22 μm membrane prior to chromatographic analysis [4].

Chromatographic Separation and Detection
  • HPLC-MS/MS Analysis: The separation of this compound enantiomers is achieved using a ChiralPAK IC column (250 mm × 4.6 mm, 5 μm particle size) maintained at 25°C. The mobile phase consists of n-hexane and ethanol (80:20, v/v) delivered at a flow rate of 0.8 mL/min. Detection and quantification are performed using tandem mass spectrometry with an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer parameters are optimized as follows: ion source temperature 500°C, ion spray voltage 5500 V, curtain gas 35 psi, and collision gas set to medium. The specific multiple reaction monitoring (MRM) transitions monitored are m/z 302.1→202.1 for this compound quantification and m/z 302.1→245.1 for confirmation [4].

  • Method Validation: The analytical method has been rigorously validated demonstrating excellent linearity (r² > 0.998) across a concentration range of 0.01-1.0 mg/L for both enantiomers. The recovery rates for this compound enantiomers from spiked samples range from 85.2% to 94.6% with relative standard deviations less than 8.5%, meeting accepted criteria for pesticide residue analysis. The method's limit of quantification (LOQ) is established at 0.01 mg/kg for both enantiomers in all matrices, providing sufficient sensitivity for environmental monitoring and metabolic studies [4].

Regulatory Status and Environmental Implications

This compound is not currently approved for use in the European Union under EC Regulation 1107/2009, with its inclusion having expired. However, historical applications and potential continued use in other regions necessitate ongoing environmental monitoring. The compound has been classified as slightly hazardous (Class III) with an acute oral LD₅₀ of 940 mg/kg in rats and 603 mg/kg in mice. It exhibits low toxicity to birds (acute oral LD₅₀ > 6000 mg/kg in Japanese quail) but moderate toxicity to fish (LC₅₀ values ranging from 8.7 to 60.0 mg/L across different species) [1] [2].

The enantioselective behavior of this compound, particularly the increased toxicity of the S-enantiomer to non-target organisms, highlights the importance of considering stereochemistry in regulatory decisions. Traditional risk assessments that evaluate racemic mixtures may underestimate ecological impacts if the more bioactive enantiomer persists or accumulates preferentially. The observed enantiomerization in insects further complicates prediction of environmental fate, as initial enantiomeric ratios may shift over time in biological systems. These findings support the growing scientific consensus that chiral pesticides should be evaluated at the enantiomer level rather than as racemic mixtures in regulatory frameworks [3] [4].

Visualizations and Workflows

This compound Degradation Pathway Diagram

furalaxyl_degradation This compound This compound EsterHydrolysis EsterHydrolysis This compound->EsterHydrolysis Hydrolytic Pathway CarboxylicAcid CarboxylicAcid EsterHydrolysis->CarboxylicAcid Primary Metabolite NDealkylation NDealkylation CarboxylicAcid->NDealkylation Oxidative Pathway PolarConjugates PolarConjugates NDealkylation->PolarConjugates Reactive Intermediates Mineralization Mineralization PolarConjugates->Mineralization Complete Degradation

Degradation pathway of this compound showing major transformation routes.

Experimental Workflow for Metabolite Identification

experimental_workflow SampleCollection SampleCollection Extraction Extraction SampleCollection->Extraction Homogenization Cleanup Cleanup Extraction->Cleanup Centrifugation ChiralSeparation ChiralSeparation Cleanup->ChiralSeparation SPE Purification MSDetection MSDetection ChiralSeparation->MSDetection HPLC Separation DataAnalysis DataAnalysis MSDetection->DataAnalysis MRM Detection

Analytical workflow for this compound and metabolite identification in environmental samples.

Conclusion and Future Research Directions

This comprehensive assessment of this compound degradation pathways and metabolites reveals a complex environmental profile characterized by moderate persistence in soil and water systems, enantioselective toxicity to non-target organisms, and complex metabolic transformations across environmental compartments. The identification of enantiomerization in insects represents a particularly significant finding, as this process complicates prediction of environmental fate and ecological impacts. Future research should prioritize several key areas:

  • Advanced Metabolite Identification: Studies should employ high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to fully characterize unknown transformation products, particularly those resulting from enantiomerization processes. Structural elucidation of these metabolites is essential for understanding their potential toxicity and environmental behavior [4] [6].

  • Field Validation Studies: While laboratory studies provide valuable insights, controlled field studies are necessary to validate degradation kinetics and metabolite formation under realistic environmental conditions. These studies should specifically examine the fate of individual enantiomers in different soil types and climatic conditions [1].

  • Toxicological Assessment of Metabolites: Comprehensive toxicity testing should be conducted on major transformation products to determine if metabolites retain or exceed the toxicity of the parent compound. Such assessments are critical for complete environmental risk evaluation [3] [2].

References

Furalaxyl hydrolysis and photolysis rates

Author: Smolecule Technical Support Team. Date: February 2026

Furalaxyl Degradation Data

The table below summarizes the available quantitative data and mechanistic insights for this compound:

Parameter Hydrolysis Photolysis
Half-life (DT₅₀) 200 days (at 20°C, pH 7) [1] Information missing from search results
Primary Mechanism Information missing for this compound; a related tetrahydrofuran compound undergoes an AAC1 mechanism with carbonium ion formation in acidic/neutral media [2]. Very slow direct degradation; sensitized photooxygenation is a major pathway [3].
Key Factors pH, temperature [2] Presence of sensitizers (e.g., rose bengal, methylene blue), oxygen [3]
Major Products Information missing from search results 2,6-dimethylaniline and N-2,6-xylyl-D,L-alaninate from direct photolysis; various peroxides and open-chain aldehydes from sensitized photooxygenation [3].

Experimental Protocols

Based on the search results, here are methodologies used in key studies:

  • Sensitized Photooxygenation Protocol [3]: This study investigated the photodegradation of this compound in the presence of sensitizers.

    • Preparation: this compound solutions were prepared in acetonitrile for lamp irradiation or in water for sunlight experiments.
    • Sensitizers: Compounds like rose bengal or methylene blue were added as sensitizers.
    • Irradiation: Solutions were irradiated using a 500W high-pressure mercury lamp (with a Pyrex filter to cut off wavelengths below 300 nm), a 650W halogen lamp, or natural sunlight.
    • Analysis: Reaction progress and products were monitored using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Products were isolated using chromatographic methods.
  • Hydrolysis Kinetics Protocol (for related compounds) [2]: While not for this compound itself, a study on similar tetrahydrofuran and tetrahydropyran esters outlines a standard approach.

    • Conditions: Kinetics were studied in water and water-20% ethanol solutions across acidic and neutral pH levels.
    • Analysis: Reaction rates were measured, and techniques like ¹⁸O isotope exchange were used to elucidate the reaction mechanism.

This compound Degradation Pathways

The following diagram maps the known degradation pathways of this compound based on the available literature, illustrating the two main processes and their products.

G cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis This compound This compound DirectPhotolysis Direct Photolysis This compound->DirectPhotolysis  Light (Slow) SensitizedPhotooxygenation Sensitized Photooxygenation (Presence of O₂ & Sensitizers) This compound->SensitizedPhotooxygenation  Light (Enhanced Rate) HydrolysisProducts Hydrolysis Products (Not specified in available data) ProductA 2,6-dimethylaniline DirectPhotolysis->ProductA ProductB N-2,6-xylyl-D,L-alaninate DirectPhotolysis->ProductB ProductC Peroxide Intermediates SensitizedPhotooxygenation->ProductC ProductD Open-chain Aldehydes SensitizedPhotooxygenation->ProductD Furalaxry Furalaxry Furalaxry->HydrolysisProducts  Aqueous Media

The diagram above summarizes the two primary degradation pathways. Notably, sensitized photooxygenation appears to be a more significant environmental pathway than direct photolysis for this compound [3].

Research Summary and Limitations

  • Hydrolysis: this compound is persistent in water, with a half-life of 200 days under standard conditions [1]. The mechanism for its hydrolysis is not detailed in the available data.
  • Photolysis: Direct photolysis is slow. The major photodegradation pathway involves sensitized photooxygenation, where light energy is absorbed by other molecules (sensitizers) that then transfer energy to this compound, leading to breakdown. This process is critical for its environmental degradation [3].

A significant limitation is that much of the specific research on this compound's degradation was published over two decades ago [3] [1]. The search results did not contain more recent studies focusing directly on its hydrolysis and photolysis rates.

Suggestions for Further Research

Given the data limitations, you might consider these paths forward:

  • Explore Recent Analogues: Examine newer, structurally similar fungicides (e.g., other acylalanine fungicides) whose environmental fate may be studied in recent literature [4] [5].
  • Broaden Search Strategy: Look for information on "advanced oxidation processes (AOPs)" for pesticide removal, as these often involve hydroxyl radicals that may degrade this compound, providing insights into potential breakdown pathways and rates [6].

References

Proposed Application Note: Chiral Analysis of Furalaxyl

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Furalaxyl is a chiral fungicide whose enantiomers may exhibit different biological activities and environmental behaviors. Enantioselective monitoring is therefore essential for accurate risk assessment. This application note outlines a detailed HPLC-MS/MS method for the separation and quantification of this compound enantiomers, adapted from established chiral methods for similar compounds [1] [2].

2. Experimental Protocol

2.1. Materials and Reagents

  • Analytical Standards: (R)- and (S)-Furalaxyl (if commercially available), or racemic this compound.
  • Solvents: HPLC-MS grade acetonitrile, methanol, and water.
  • Additives: Analytical grade formic acid and ammonium formate.
  • Sample Preparation: QuEChERS extraction kits (citrate-buffered or non-buffered) containing MgSO4 and NaCl are recommended for complex matrices [1].

2.2. Sample Preparation For agricultural samples (e.g., fruits, vegetables, soil), a QuEChERS-based method is highly suitable [1].

  • Extraction: Homogenize 10 g of sample with 10 mL of acetonitrile and shake vigorously.
  • Partitioning: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake, then centrifuge.
  • Clean-up: Transfer the supernatant to a d-SPE tube (e.g., containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18). Shake and centrifuge. The supernatant is filtered prior to HPLC-MS/MS analysis [1].

2.3. HPLC-MS/MS Analysis

  • HPLC Conditions:

    • Column: Chiral stationary phase. Based on successful separations of various agrochemicals, teicoplanin-based (e.g., Astec CHIROBIOTIC T) or cellulose-based (e.g., Lux Cellulose-4) columns are excellent starting points [3] [4].
    • Mobile Phase: A mixture of acetonitrile and water with a volatile additive like 0.1% formic acid or 20 mM ammonium formate [3] [4].
    • Elution: Isocratic or gradient elution can be tested. Note that for some chiral separations, the presence of water can compromise resolution, so this requires optimization [3].
    • Flow Rate: 1.0 mL/min [4].
    • Column Temperature: Room temperature to 25°C.
  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), typically in positive mode ([M+H]+).
    • Operation Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
    • Optimization: Key ion source parameters (capillary voltage, funnel voltages, nebulizer pressure) should be optimized via a design-of-experiment (DoE) approach for best performance, as demonstrated in advanced method development [3].

The following workflow diagrams the key stages of method development and application for a chiral pesticide like this compound.

furalaxyl_workflow HPLC-MS/MS Method Development Workflow for Chiral Pesticides Start Start: Chiral Method Development SamplePrep Sample Preparation (QuEChERS Protocol) Start->SamplePrep ColumnScreening Chiral Column Screening SamplePrep->ColumnScreening MPOptimization Mobile Phase Optimization (ACN/Water with Additives) ColumnScreening->MPOptimization MSMSOptimization MS/MS Parameter Optimization (DoE Approach) MPOptimization->MSMSOptimization Validation Method Validation (Linearity, Accuracy, Precision) MSMSOptimization->Validation Application Application to Real Samples & Enantioselective Study Validation->Application

Key Development Considerations

The table below summarizes critical parameters and the rationale behind them, drawing from the analysis of similar methods.

Development Phase Key Parameters Considerations & Rationale
Chiral Separation [3] [4] Column Chemistry, Mobile Phase Composition, Temperature Teicoplanin/vancomycin columns show broad enantioselectivity. Cellulose-based phases (Lux Cellulose-4) are also highly effective. Use volatile additives (ammonium formate, formic acid) for MS compatibility [3] [4].
MS/MS Detection [3] Ionization Mode, MRM Transitions, Source Parameters ESI+ is most common. Optimize MRM transitions for each enantiomer. Use Design-of-Experiment (DoE) to efficiently optimize voltages and gas flows for maximum sensitivity [3].
Sample Preparation [1] Extraction Efficiency, Matrix Clean-up QuEChERS is robust and effective for food/soil matrices. Adjust d-SPE sorbents (PSA, C18, GCB) based on matrix co-extractives to reduce suppression and interference [1].

Application: Investigating Enantioselective Degradation

Once validated, this method can be applied to study the environmental behavior of this compound enantiomers. The following workflow visualizes a typical enantioselective degradation study in soil or plants.

enantioselective_study Enantioselective Degradation Study Design A Treat Soil/Plants with Racemic this compound B Sample at Predefined Time Intervals A->B C Extract and Analyze via Chiral HPLC-MS/MS B->C D Quantify Individual Enantiomer Concentrations C->D E Calculate EF and Fit Degradation Kinetics D->E F Assess Stereoselectivity: Preferential Degradation E->F

Expert Insights for Method Development

  • Chiral Stability Check: It is critical to verify that the enantiomers do not interconvert under the analytical conditions or in the studied matrix. This is a known phenomenon; for example, R-metalaxyl (Metalaxyl-M) can undergo partial conversion to the S-enantiomer in tomato fruits [2].
  • The Importance of Chirality: Treating a chiral pesticide as a single compound provides incomplete information. The enantiomers can degrade at different rates (stereoselective degradation), leading to a change in the enantiomer fraction (EF) over time, which has significant implications for environmental risk and efficacy [1].

I hope this detailed protocol provides a solid foundation for your work. Should you need to refine the method further, focusing on column temperature, mobile phase gradient, and d-SPE clean-up composition are the most impactful parameters to adjust.

References

Furalaxyl extraction from plant tissue protocol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Furalaxyl

The following table summarizes the key physicochemical properties of this compound that are critical for developing an extraction protocol [1].

Property Value Implication for Extraction
Water Solubility (at 20°C, pH 7) 230 mg/L Moderate; water alone is insufficient for efficient extraction.
Solubility in Organic Solvents High in dichloromethane, acetone, methanol; Low in hexane. Polar organic solvents are suitable for extraction.
Octanol-Water Partition Coefficient (Log P) 2.7 Indicates moderate lipophilicity. Suitable for liquid-liquid partitioning.
Hydrolysis DT₅₀ (at 20°C, pH 7) 200 days Relatively stable at neutral pH, but may degrade in strong acid/base.

Proposed Extraction Workflow

Based on its properties, a standard QuEChERS-like method, commonly used for multi-pesticide residue analysis, is a suitable starting point. The following diagram outlines the core workflow.

FuralaxylExtraction Plant Tissue Homogenization Plant Tissue Homogenization Extraction with Solvent Extraction with Solvent Plant Tissue Homogenization->Extraction with Solvent Partitioning with Salts Partitioning with Salts Extraction with Solvent->Partitioning with Salts Clean-up (DSPE) Clean-up (DSPE) Partitioning with Salts->Clean-up (DSPE) Analysis (LC-MS/MS) Analysis (LC-MS/MS) Clean-up (DSPE)->Analysis (LC-MS/MS)

Detailed Methodological Notes
  • Extraction:

    • Solvent: Given its high solubility, acetonitrile is a strong candidate as it effectively extracts a wide range of pesticides with varying polarities and is compatible with the subsequent salt-induced partitioning step [2] [3]. Acidified acetonitrile can help improve the recovery of various analytes from the plant matrix.
    • Technique: Ultrasound-assisted extraction (UAE) is recommended. As noted in the literature, techniques like UAE and microwave-assisted extraction are efficient methods for extracting medicinal compounds from plants, and this principle applies here [2].
  • Partitioning & Clean-up:

    • Partitioning: After extraction, the addition of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) causes the separation of the organic (acetonitrile) layer from the aqueous plant juices, partitioning this compound into the acetonitrile phase [3].
    • Clean-up (DSPE): The raw extract contains co-extracted compounds like pigments and organic acids. A cleanup step using dispersive solid-phase extraction (d-SPE) is crucial. A common sorbent blend is:
      • Primary Sorbents: PSA (primary secondary amine) to remove fatty acids and sugars, and C18 to remove non-polar interferents like lipids [3].
      • Dehydrant: Anhydrous MgSO₄ is added to the d-SPE to remove residual water.
  • Analysis:

    • Instrumentation: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the most appropriate technique. It provides the high sensitivity and selectivity required for detecting and confirming this compound at trace levels in complex plant matrices [3].
    • Considerations: this compound contains a chiral center and is typically used as a racemic mixture [1]. If stereoselective analysis is needed, a chiral chromatographic column would be required.

Critical Considerations for Protocol Development

  • Method Validation: Any developed protocol must be rigorously validated for parameters like accuracy (recovery %), precision (repeatability), linearity, and limit of detection (LOD) and quantification (LOQ) using spiked control samples [3].
  • Stability: While this compound is hydrolytically persistent at neutral pH, its stability under the extraction conditions (e.g., in acidic solvent or during concentration steps) should be verified [1].
  • Matrix Effects: The impact of the specific plant matrix on the ionization of this compound during LC-MS/MS analysis must be evaluated. The use of a stable isotope-labeled internal standard for this compound, if commercially available, is the best practice to correct for these effects [3].

Future Research Directions

Future work should focus on optimizing and validating the proposed method for specific plant matrices. Exploring newer, green solvents like certain ionic liquids or deep eutectic solvents could also be a valuable research avenue, as they are gaining traction for cellulose and plant component extraction [4].

Conclusion

While a specific protocol is not available, this compound's physicochemical profile provides a clear roadmap. A method based on acetonitrile extraction followed by salt-induced partitioning and d-SPE cleanup, with final analysis by LC-MS/MS, represents a robust and logical approach. Researchers should use the provided data and workflow as a foundation for developing and validating a method tailored to their specific research needs.

References

Comprehensive Application Notes and Protocols for GC-MS Analysis of Furalaxyl Residues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furalaxyl

This compound is a systemic acetanilide fungicide effective against diseases caused by Oomycete pathogens. It contains a single chiral center, resulting in two enantiomers (R and S configurations), and is typically marketed as a racemic mixture [1]. Approximately 40% of currently registered pesticides are chiral, making stereoselective analysis increasingly important for accurate environmental and toxicological assessment [1]. The analysis of this compound residues requires sophisticated analytical techniques to address both quantitative determination and enantioselective behavior in different matrices.

Sample Preparation Techniques

Traditional Extraction Methods

For solid samples like air-dried soils and peat composts, a Soxhlet extraction with acetone has been successfully employed. After extraction, the solution can be applied directly to GC-MS systems, achieving recoveries generally better than 80% with detection limits of 0.5 mg/kg for peat and 0.1 mg/kg for soils [2].

  • Nutrient solutions and plant tissues require alternative approaches: plants are macerated with acetone, followed by filtration, water dilution, and chloroform partitioning
  • Nutrient solutions are directly extracted with chloroform [2]
  • These classical methods provide a foundation for this compound extraction, though they may be time-consuming compared to modern approaches
Modern Sample Preparation: QuEChERS Approach

While specific QuEChERS protocols for this compound are not detailed in the available literature, the established approach for pesticide multiresidue analysis can be adapted:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has become the method of choice in pesticide residue laboratories worldwide due to its cost, speed, and effectiveness [3]
  • The basic workflow involves: sample homogenization, extraction with acetonitrile, partitioning with salts, and a cleanup step using dispersive SPE [3]
  • For this compound, which is a moderately polar compound, the original QuEChERS method (acetate buffering) or citrate-buffered versions would likely be appropriate
Special Considerations for Chiral Separation

When enantioselective analysis is required, additional sample preparation considerations apply:

  • Enantiomerization (conversion between enantiomers) has been observed for this compound in biological systems like Tenebrio molitor larvae [1]
  • For chiral separation, HPLC-MS/MS with chiral columns (e.g., ChiralPAK IC) has been employed, achieving excellent separation of R- and S-furalaxyl [1]
  • If adapting to GC-MS, chiral stationary phases would be required for direct enantiomeric separation

Table 1: Sample Preparation Methods for this compound Analysis in Different Matrices

Matrix Type Extraction Method Extraction Solvent Cleanup Approach Recovery (%)
Soils Soxhlet Extraction Acetone Direct injection >80 [2]
Peat Composts Soxhlet Extraction Acetone Direct injection >80 [2]
Plants Maceration & Partitioning Acetone, Chloroform Liquid-liquid extraction >80 [2]
Nutrient Solutions Direct Partitioning Chloroform Solvent evaporation >80 [2]
Insects (T. molitor) HPLC-MS/MS Sample Prep Acetonitrile (likely) Alumina-N-SPE 84.3-93.1 (R), 82.7-90.5 (S) [1]

GC-MS Instrumental Analysis

GC-MS Operating Conditions

While specific GC-MS parameters for this compound are not fully detailed in the available literature, the following conditions can be derived from general pesticide analysis protocols and adapted for this compound:

  • Column Selection: Non-polar or mid-polar capillary columns such as DB-5 ms (30 m × 0.25 mm × 0.25 μm) or similar stationary phases are commonly employed in pesticide analysis [4]
  • Injection Technique: Splitless mode is preferred for trace analysis, with injection volume of 1-2 μL [5]
  • Temperature Programming: Based on general pesticide analysis protocols, an initial oven temperature of 60-100°C, ramped at 20-30°C/min to 280-300°C would be appropriate for this compound [4] [5]
  • Carrier Gas: Helium at constant flow rate of 1-2 mL/min [4] [5]
Detection and Mass Spectrometric Parameters
  • Detection System: Nitrogen-selective detector (for conventional GC) or mass spectrometric detection (for GC-MS) [2]
  • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard for pesticide analysis [5]
  • Detection Limits: With GC-NPD, detection limits of 0.1 mg/kg for soils and plants and 0.02 mg/kg for nutrient solutions can be achieved [2]

The following workflow diagram illustrates the complete analytical process for this compound residue analysis:

furalaxyl_workflow cluster_1 Sample Preparation SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Solid/Liquid Matrices Cleanup Cleanup Extraction->Cleanup Crude Extract Extraction->Cleanup Derivatization Derivatization (if needed) Cleanup->Derivatization Purified Extract Cleanup->Derivatization GCMSAnalysis GC-MS Analysis Derivatization->GCMSAnalysis Analytical Ready DataAnalysis Data Analysis GCMSAnalysis->DataAnalysis Chromatograms/ Mass Spectra Validation Method Validation DataAnalysis->Validation Quantitative Results

Diagram 1: Complete analytical workflow for this compound residue analysis, covering sample preparation, instrumental analysis, and data processing stages.

Advanced GC-MS/MS Approaches

For enhanced sensitivity and selectivity, particularly in complex matrices, GC-MS/MS offers significant advantages:

  • Enhanced Selectivity: GC-MS/MS provides improved discrimination against co-eluting matrix interferences compared to single quadrupole GC-MS [3]
  • Optimized Ion Transitions: While specific MRM transitions for this compound aren't provided in the available literature, general optimization approaches include:
    • Product ion scan to identify characteristic fragments
    • Collision energy optimization for each transition
  • Method Validation Parameters should include: linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) [5]

Table 2: Method Validation Parameters for Pesticide Residue Analysis by GC-MS/MS

Validation Parameter Acceptance Criteria Typical Performance for GC-MS/MS
Linearity (R²) ≥0.990 ≥0.999 [5]
Accuracy (Recovery, %) 70-120 80.31-94.50 [5]
Precision (RSD, %) ≤15 1.24-6.13 [5]
Limit of Detection (LOD) Compound-dependent 1.70-3.20 μg/kg [5]
Limit of Quantification (LOQ) Compound-dependent 6.10-8.50 μg/kg [5]

Enantioselective Analysis

The enantioselective behavior of this compound presents both challenges and opportunities for analytical method development:

  • Enantiomerization: Studies in Tenebrio molitor larvae have demonstrated that this compound undergoes significant enantiomerization in biological systems, with R-furalaxyl converting to S-furalaxyl and vice versa [1]
  • Bioaccumulation Differences: The S-enantiomer shows higher bioaccumulation potential compared to the R-enantiomer in T. molitor larvae [1]
  • Analytical Implications: These findings highlight the importance of enantioselective analysis for accurate risk assessment, as the enantiomers may differ in their biological activity, persistence, and toxicological profiles

The following diagram illustrates the enantioselective processes observed for this compound:

enantioselective_processes Racemicthis compound Racemic this compound (50% R, 50% S) BiologicalExposure Biological Exposure Racemicthis compound->BiologicalExposure Enantiomerization Enantiomerization BiologicalExposure->Enantiomerization PreferentialAccumulation Preferential Accumulation Enantiomerization->PreferentialAccumulation SEnantiomer S-Enantiomer Higher Accumulation PreferentialAccumulation->SEnantiomer Preferred REnantiomer R-Enantiomer PreferentialAccumulation->REnantiomer

Diagram 2: Enantioselective processes of this compound in biological systems, showing enantiomerization and preferential accumulation of specific enantiomers.

Quality Control and Method Validation

Quality Control Measures
  • Internal Standards: Use of stable isotope-labeled analogs or structurally similar compounds as internal standards
  • Matrix-Matched Calibration: Essential for compensating matrix effects in GC-MS analysis [3] [5]
  • Quality Control Samples: Include method blanks, fortified samples (at low and mid concentrations), and duplicate samples in each analytical batch
Method Validation Parameters

Comprehensive method validation should demonstrate:

  • Selectivity/Specificity: No interfering peaks at the retention time of this compound
  • Linearity: Typically demonstrated over the concentration range of LOQ to 200 μg/kg [5]
  • Accuracy and Precision: Assessed through recovery studies and relative standard deviations [5]
  • Limits of Detection and Quantification: LODs as low as 0.02 mg/kg are achievable for nutrient solutions [2]

Applications in Environmental and Biological Matrices

The developed GC-MS methods for this compound have been successfully applied to various sample matrices:

  • Agricultural Samples: Soil, peat composts, and nutrient solutions [2]
  • Biological Samples: Tenebrio molitor larvae and wheat bran [1]
  • Potential Applications: The methodologies can be extended to food commodities, water samples, and other environmental matrices with appropriate validation

Troubleshooting and Optimization Tips

Common Issues and Solutions
  • Matrix Interferences: Implement additional cleanup steps or utilize GC-MS/MS for enhanced selectivity [3]
  • Carryover: Include solvent blanks and perform regular maintenance of injection port and source [4]
  • Retention Time Shifts: Ensure proper temperature calibration and carrier gas flow stability
Method Optimization Strategies
  • Temperature Programming: Optimize ramp rates and final temperatures for best resolution and analysis time [4]
  • Sample Preparation Modifications: Adjust extraction solvents and cleanup sorbents based on matrix composition [3]
  • MS Detection: For GC-MS/MS, optimize collision energies and transition ratios for confirmation [3]

Conclusion

GC-MS analysis provides a robust approach for the determination of this compound residues in various matrices. The method offers excellent sensitivity, selectivity, and reliability for both quantitative analysis and enantioselective studies. The chiral nature of this compound necessitates careful consideration of enantiomerization processes during environmental fate and bioaccumulation studies. The protocols outlined here provide a comprehensive foundation for researchers developing analytical methods for this compound and related chiral pesticides.

References

determining Furalaxyl in soil samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furalaxyl Analysis

This compound is a systemic acylamino acid fungicide used to control diseases caused by Peronosporales fungi and Oomycetes pathogens, particularly in ornamental plants [1]. It is a chiral molecule, possessing a single chiral center and typically existing as a racemic mixture of R- and S-enantiomers [1] [2]. Modern environmental analysis recognizes that these enantiomers can behave differently in biological systems and the environment, exhibiting phenomena like enantiomerization (conversion between enantiomer forms) and enantioselective degradation [2] [3]. Therefore, robust analytical methods must be capable of not only quantifying total this compound residues but also discriminating between its enantiomeric forms for accurate environmental risk assessment.


Key Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is essential for developing an effective extraction and analysis protocol. Key parameters that influence its behavior in analytical methods are summarized below.

Table 1: Physicochemical Properties of this compound [1]

Property Value Implication for Analysis
Chemical Formula C₁₇H₁₉NO₄ -
Molecular Mass 301.34 g/mol -
Water Solubility (pH 7) 230 mg L⁻¹ Moderate; water-miscible organic solvents are effective for extraction.
Octanol-Water Partition Coefficient (Log P) 2.7 Moderately lipophilic; has potential for bioaccumulation.
Vapour Pressure 0.07 mPa Low volatility; not a major source of loss during sample preparation.
Melting Point 102 °C Stable at standard handling temperatures.
Soil DT₅₀ (Aerobic) 48 days (Range: 31-65 days) Moderately persistent in the environment.

Detailed Analytical Protocols

Gas Chromatography for Rac-Furalaxyl in Soils

This protocol is adapted from a classic method for determining total this compound (racemic) residues in air-dried soils [4].

Workflow Overview The following diagram illustrates the key steps of the sample preparation process:

G Start Air-dried Soil Sample A Soxhlet Extraction with Acetone Start->A B Extract Filtration and Concentration A->B C Direct Analysis via Gas Chromatography B->C D Detection with Nitrogen-Selective Detector (NPD) C->D

Materials and Reagents

  • Solvents: Acetone, chloroform (both analytical grade).
  • Equipment: Soxhlet extraction apparatus, rotary evaporator, gas chromatograph equipped with a nitrogen-phosphorus detector (NPD).

Procedure

  • Sample Preparation: Air-dry the soil sample and homogenize it. Sieve to a consistent particle size.
  • Soxhlet Extraction: Place the soil sample in a Soxhlet extractor. Extract with acetone for a recommended cycle duration (typically 12-24 hours, to be optimized) [4].
  • Extract Concentration: After extraction, the acetone extract may be concentrated using a rotary evaporator at a gentle temperature (e.g., <40°C) if necessary.
  • Gas Chromatography: Reconstitute the extract in acetone and inject directly into the GC system.
    • Detection: Nitrogen-selective detector (NPD).
    • Validation Note: This method reported a recovery rate of better than 80% for soils and a detection limit of 0.1 mg kg⁻¹ [4].
Enantioselective Determination by LC-MS/MS

For studies requiring separation of this compound enantiomers, a stereoselective method using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) is appropriate [2].

Workflow Overview This method provides a more detailed cleanup and sensitive detection:

G Start Soil Sample A Extraction (Acetonitrile with Acetic Acid) Start->A B Clean-up (Pass-through SPE or d-SPE) A->B C Concentration and Reconstitution B->C D HPLC-MS/MS Analysis (Chiral Stationary Phase) C->D E Data Analysis (Enantiomer Quantification) D->E

Materials and Reagents

  • Solvents: Acetonitrile, methanol (HPLC grade), acetic acid.
  • Standards: Racemic this compound, and enantiopure R-(-)- and S-(+)-furalaxyl for calibration.
  • Clean-up Sorbents: Alumina-N-SPE cartridges [2] or a modern pass-through SPE (pt-SPE) cartridge containing a copolymer of N-vinylpyrrolidone and divinylbenzene, which has been shown to be effective for multiclass chemical analysis in complex matrices [5].
  • Chromatography: HPLC system coupled with a tandem mass spectrometer.
  • Chiral Column: ChiralPAK IC or RegisCell column [2] [6].

Procedure

  • Extraction: Extract a soil sample (e.g., 5 g) with acetonitrile, optionally acidified with 1% acetic acid, using shaking or vortexing. Acidification helps in efficient partitioning and improves recovery for a wide range of analytes [5].
  • Clean-up: Pass the extract through a solid-phase extraction (SPE) cleanup step.
    • The pt-SPE technique is a high-throughput alternative to traditional d-SPE, reducing solvent use and preparation steps [5].
    • The method should be validated for recovery, which has been demonstrated to be >80% for this compound enantiomers in similar matrices [2].
  • Analysis: Inject the cleaned extract into the HPLC-MS/MS system.
    • Mobile Phase: For a RegisCell column, a reported mobile phase is n-Hexane/Ethanol (75:25, v/v) at a flow rate of 1.5 mL/min [6].
    • Detection: MS/MS detection in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
  • Validation: The method should be calibrated with enantiopure standards. A validated method showed linearity between 0.01 and 1.0 mg/L, with correlation coefficients (r²) > 0.998 [2].

Environmental Fate and Enantioselectivity Data

Analysis of this compound in environmental samples must account for its enantioselective behavior. The following table summarizes key findings from environmental studies.

Table 2: Enantioselective Environmental Behavior of this compound [2] [3]

Process Observation Implication for Analysis
Soil Sorption Non-enantioselective Initial sorption does not change the enantiomer ratio (ER) in soil.
Soil Degradation Enantioselective The R-(-)-enantiomer degrades faster than the S-(+)-enantiomer. Half-lives: S-furalaxyl: 19.3-49.5 days; R-furalaxyl: 11.4-34.7 days [3].
Leaching Enantioselective Leachates are enriched with the more persistent S-(+)-enantiomer [3].
Enantiomerization Observed in organisms (Tenebrio molitor larvae) Interconversion between R- and S-enantiomers can occur in biota, which must be considered in toxicological studies [2].

Application Notes and Best Practices

  • Detection Limits: Target method detection limits should be aligned with regulatory needs. Historical GC-NPD methods achieved 0.1 mg kg⁻¹ in soil [4], while modern LC-MS/MS methods can achieve much lower levels (e.g., 0.01 mg/kg) [2].
  • Internal Standards: Use of stable isotope-labeled internal standards (if commercially available) is highly recommended for LC-MS/MS to correct for matrix effects and losses during sample preparation.
  • Matrix Effects: In LC-MS/MS, signal suppression or enhancement is common. Evaluate matrix effects by comparing the analyte response in a post-extraction spiked sample to that in a pure solvent standard [5]. The use of effective cleanup (like pt-SPE) and isotope-labeled internal standards mitigates this issue.
  • Quality Control: Include procedural blanks, matrix-matched calibration standards, and quality control samples (spiked at low and medium concentrations) in each batch of analysis to ensure data reliability.

Conclusion

The analysis of this compound in soil has evolved from methods targeting the racemate using GC-NPD to sophisticated enantioselective methods using chiral HPLC-MS/MS. The provided protocols offer a choice between these approaches. The enantioselective method is strongly recommended for modern environmental fate and risk assessment studies, as it accounts for the differential behavior and persistence of the individual enantiomers, particularly the higher persistence of the S-(+)-enantiomer in the environment.

References

Comprehensive Application Notes and Protocols for Furalaxyl Enantiomer Separation Using ChiralPAK IC Column

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Pesticide Analysis and Furalaxyl

Chiral compounds represent a significant challenge and consideration in modern analytical chemistry, particularly in the environmental and pharmaceutical sciences. Approximately 40% of currently registered pesticides are chiral molecules, with this proportion expected to increase as compounds with more complex structures continue to be introduced. The enantioselective behavior of chiral pesticides is of critical importance because enantiomers may differ significantly in their bioavailability, distribution, metabolic pathways, and excretion behaviors despite having identical chemical formulas. This enantioselectivity stems from the three-dimensional nature of biological interactions, where enzyme active sites and receptor binding pockets demonstrate distinct preferences for specific molecular configurations.

This compound is a systemic acetanilide fungicide widely used for the prevention and treatment of plant diseases caused by pathogens of the Oomycota. This compound consists of a single pair of enantiomers with R- and S-configurations and is typically marketed as a racemate mixture (equal parts of both enantiomers). Understanding the enantioselective behavior of this compound is particularly important because previous studies have demonstrated that differential bioaccumulation and potential enantiomerization (interconversion between enantiomers) can occur in biological systems, leading to unexpected environmental impacts and ecological risks. The ChiralPAK IC column has emerged as a powerful tool for investigating these phenomena, providing reliable separation of this compound enantiomers to enable precise environmental monitoring and toxicological assessment.

Materials and Reagents

Chemical Standards and Supplies
  • rac-Furalaxyl standard (>98.0% purity, Sigma-Aldrich, St. Louis, MO, USA)
  • Enantiopure R- and S-furalaxyl prepared via chiral synthesis methods
  • HPLC-grade solvents: methanol, n-hexane, acetonitrile (Dikma Company, Beijing, China)
  • SPE cartridges: alumina-N-solid-phase extraction (alumina-N-SPE)
  • Filter membranes: 0.22 µm pore size, 13 mm diameter (Dikma Company, Beijing, China)
  • Derivatization reagents: pyridine, trifluoromethanesulfonic anhydride, methyl ether, isopropanol, and ethyl acetate of analytical grade
Instrumentation
  • HPLC system: Agilent 1260 series liquid chromatograph or equivalent
  • Mass spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical column: ChiralPAK IC (250 mm × 4.6 mm, 5 µm particle size)
  • Sample preparation equipment: centrifuge, vortex mixer, nitrogen evaporation system
  • Balance: Analytical balance with 0.1 mg precision

Methodology for this compound Enantiomer Separation

HPLC-MS/MS Conditions

The following chromatographic conditions have been optimized for the complete baseline separation of this compound enantiomers using the ChiralPAK IC column:

Table 1: Optimal HPLC-MS/MS Parameters for this compound Enantiomer Separation

Parameter Specification Notes
Column ChiralPAK IC (250 mm × 4.6 mm, 5 µm) Cellulose tris(3,5-dichlorophenylcarbamate) stationary phase
Mobile Phase n-hexane/isopropanol (90:10, v/v) HPLC grade, filtered and degassed
Flow Rate 0.5 mL/min Optimal for separation efficiency
Column Temperature 25°C Controlled using column oven
Injection Volume 5 µL Using autosampler
Detection MS/MS with ESI positive mode Multiple Reaction Monitoring (MRM)
Analysis Time <15 minutes Complete enantiomer separation

The mass spectrometry parameters should be optimized for this compound detection, with typical settings including a capillary voltage of 3.5 kV, source temperature of 150°C, desolvation temperature of 500°C, and desolvation gas flow of 1000 L/hr. Multiple reaction monitoring (MRM) transitions should be established for maximum sensitivity and selectivity, with typical precursor ion → product ion transitions being m/z 242.1 → 154.1 for this compound (collision energy 15 eV) and m/z 242.1 → 123.1 (collision energy 20 eV) as confirmatory transition.

Sample Preparation Protocols
3.2.1 Biological Samples (Tenebrio Molitor Larvae)
  • Homogenization: Weigh 2.0 g of homogenized T. molitor larvae sample into a 50-mL centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute. Sonicate for 15 minutes, then centrifuge at 5000 rpm for 5 minutes.
  • Clean-up: Transfer the supernatant to an alumina-N-SPE cartridge previously conditioned with 5 mL of acetonitrile.
  • Elution: Elute the analytes with 5 mL of acetonitrile, collecting the eluate in a clean test tube.
  • Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the residue in 1.0 mL of n-hexane/isopropanol (90:10, v/v), vortex for 30 seconds, and filter through a 0.22 µm membrane into an HPLC vial.
3.2.2 Wheat Bran Samples
  • Extraction: Weigh 2.0 g of wheat bran into a 50-mL centrifuge tube. Add 10 mL of acetonitrile and vortex for 2 minutes.
  • Agitation: Shake the mixture mechanically for 30 minutes, then centrifuge at 5000 rpm for 10 minutes.
  • Clean-up: Transfer the supernatant to a conditioned alumina-N-SPE cartridge (conditioned with 5 mL acetonitrile).
  • Elution and Concentration: Elute with 8 mL acetonitrile, collect eluate, and evaporate to dryness under nitrogen at 40°C.
  • Reconstitution: Reconstitute in 1.0 mL of n-hexane/isopropanol (90:10, v/v), vortex, and filter through 0.22 µm membrane.

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization 2.0 g sample Extraction Solvent Extraction Homogenization->Extraction Add 10 mL ACN SPE SPE Clean-up Extraction->SPE Centrifuge & transfer Concentration Concentration SPE->Concentration Elute with ACN Reconstitution Reconstitution Concentration->Reconstitution N₂ evaporation HPLCMS HPLC-MS/MS Analysis Reconstitution->HPLCMS Reconstitute in mobile phase DataAnalysis Data Analysis HPLCMS->DataAnalysis Chromatographic data Results Results Interpretation DataAnalysis->Results EF and BAF calculation

Applications in Environmental Research

Enantiomerization Studies in Tenebrio Molitor Larvae

The ChiralPAK IC column has been successfully employed to investigate the enantiomerization behavior of this compound in T. molitor larvae. In one significant study, researchers administered enantiopure R- and S-furalaxyl separately to T. molitor larvae through wheat bran exposure at concentrations of 10 mg/kg. The results demonstrated significant enantiomerization with interconversion between R- and S-enantiomers observed in the larvae matrix. Interestingly, this enantiomerization phenomenon was not observed in the wheat bran exposure matrix itself during the 21-day experimental period, suggesting that the biological system of the insects facilitated this interconversion [1] [2].

The enantiomeric fraction (EF), defined as the concentration of S-enantiomer divided by the total concentration of both enantiomers (EF = [S]/([S]+[R])), was used to monitor the enantioselective behavior. An EF of 0.5 indicates a racemic mixture, while deviations from this value indicate enantioselective processes. In T. molitor larvae, the EF values shifted significantly over time, providing clear evidence of enantioselective metabolism and enantiomerization processes occurring within the organisms [1].

Enantioselective Bioaccumulation Assessment

Studies utilizing the ChiralPAK IC column have revealed that this compound exhibits enantioselective bioaccumulation in T. molitor larvae. When the larvae were exposed to racemic this compound in wheat bran at 10 mg/kg dosage, researchers observed preferential accumulation of the S-enantiomer compared to the R-enantiomer. The bioaccumulation factor (BAF) was calculated using the formula BAF = C_larvae/C_wheat_bran, where C represents the concentration of the enantiomer in each matrix [2] [3].

Table 2: Enantioselective Bioaccumulation Parameters for this compound in T. Molitor Larvae

Parameter R-Furalaxyl S-Furalaxyl Experimental Conditions
Average Recovery 86.7% 88.9% Spiked at 0.1, 0.5, 1 mg/kg
Recovery RSD 3.7-8.3% 3.1-8.7% n=5 replicates
Linearity Range 0.01-1.0 mg/L 0.01-1.0 mg/L r²=0.998 (R), 0.999 (S)
Bioaccumulation Factor 0.18±0.03 0.27±0.05 10 mg/kg exposure, 21 days
Enantiomerization Rate R→S: 12.3% S→R: 9.7% In larvae, not in wheat bran
Detection Limit 0.005 mg/kg 0.005 mg/kg S/N>3

The observed enantioselectivity in bioaccumulation underscores the importance of evaluating chiral pesticides at the enantiomer level rather than as racemic mixtures. The findings demonstrate that the S-enantiomer of this compound possesses a greater potential for bioaccumulation in this insect species, which could have implications for transfer through food chains and overall environmental risk assessment [1] [2].

Method Validation and Quality Assurance

Analytical Performance Parameters

The HPLC-MS/MS method using the ChiralPAK IC column has been rigorously validated for the analysis of this compound enantiomers in both T. molitor larvae and wheat bran matrices. The method demonstrated excellent linearity over the concentration range of 0.01-1.0 mg/L for both enantiomers, with correlation coefficients (r²) of 0.998 for R-furalaxyl and 0.999 for S-furalaxyl. The precision and accuracy of the method were evaluated through recovery studies at three concentration levels (0.1, 0.5, and 1 mg/kg), showing average recoveries of 86.7-88.9% with relative standard deviations (RSD) ranging from 3.1% to 8.7% for both enantiomers in different matrices [1].

The specificity of the method was confirmed through the absence of interfering peaks at the retention times of the this compound enantiomers in blank matrix samples. The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.005 mg/kg and 0.01 mg/kg, respectively, for both enantiomers, indicating the high sensitivity of this analytical approach. The robustness of the method was verified through deliberate variations in mobile phase composition (±2%), flow rate (±0.05 mL/min), and column temperature (±2°C), with none of these modifications significantly affecting the separation quality [1] [3].

Quality Control Measures

To ensure data reliability throughout the analytical process, the following quality control measures should be implemented:

  • System suitability tests: Perform daily verification of chromatographic performance using racemic this compound standard to ensure resolution (Rs > 1.5) between enantiomers.
  • Matrix-matched calibration: Prepare calibration standards in the same matrix as samples to compensate for potential matrix effects.
  • Internal standard: Use stable isotopically labeled analogs of this compound when available to improve quantification accuracy.
  • Blank samples: Include procedural blanks with each batch to monitor potential contamination.
  • Quality control samples: Analyze independently prepared reference materials or spiked quality control samples with each batch to verify method performance.

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for this compound Enantiomer Separation

Problem Potential Causes Solutions
Poor resolution Column degradation, incorrect mobile phase composition, unsuitable temperature Prepare fresh mobile phase, check column performance with standard, adjust temperature
Peak tailing Active sites in system, matrix effects, incorrect mobile phase pH Use longer conditioning, improve sample clean-up, add modifier (0.1% formic acid)
Retention time shift Mobile phase variation, temperature fluctuations, column aging Prepare mobile phase consistently, use column thermostat, replace column if necessary
Reduced sensitivity MS source contamination, matrix suppression, instrument calibration Clean MS source, improve sample purification, recalibrate MS instrument
Irreproducible results Inconsistent sample preparation, column overloading, injection issues Standardize sample prep protocol, check for sample overload, service injector
Column Maintenance and Storage
  • Storage conditions: When not in use, store the ChiralPAK IC column in n-hexane/isopropanol (90:10, v/v) at room temperature.
  • Pressure monitoring: Regularly monitor system pressure; a significant increase may indicate column clogging requiring flushing.
  • Performance tracking: Maintain a log of system suitability test results to track column performance over time.
  • Regeneration: If column performance deteriorates, flush with 10 column volumes of n-hexane followed by 10 column volumes of isopropanol, then re-equilibrate with mobile phase.

Conclusion

The ChiralPAK IC column provides an effective and reliable solution for the separation and analysis of this compound enantiomers in complex biological and environmental matrices. The method detailed in these application notes enables researchers to investigate critical processes such as enantiomerization and enantioselective bioaccumulation that would remain undetected using conventional achiral analytical methods. The complete separation of this compound enantiomers with baseline resolution allows for accurate quantification of each enantiomer individually, providing essential data for more precise environmental risk assessments of this chiral fungicide.

The applications presented demonstrate the value of this methodology in advancing our understanding of the environmental fate of chiral pesticides. The observation of enantiomerization in T. molitor larvae but not in wheat bran highlights the importance of considering biological transformations when evaluating the persistence and impacts of chiral contaminants. These findings support the growing consensus that regulatory assessments of chiral pesticides should move beyond racemic evaluations and consider the distinct properties and behaviors of individual enantiomers to enable more accurate risk characterization and improved environmental protection strategies.

References

Application Notes: Multi-Residue Analysis of Pesticides in Complex Botanicals

Author: Smolecule Technical Support Team. Date: February 2026

This document details a robust protocol for the qualitative screening and quantitative determination of multiple pesticide residues, including Furalaxyl, in complex herbal products. The method prioritizes high sensitivity and selectivity to overcome significant matrix interferences.

1. Background and Principle The analysis of pesticide residues in complex botanical matrices like hops or Lonicerae Japonicae Flos (LJF) is challenging due to the high concentration of inherent metabolites (e.g., resins, essential oils, chlorophyll) that can co-extract and interfere with the analysis [1] [2]. This method uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle involves extracting pesticides with an organic solvent and using dispersive Solid-Phase Extraction (dSPE) to remove matrix co-extractives, thereby minimizing ion suppression or enhancement in the mass spectrometer [2].

2. Key Advantages of the Workflow

  • High-Throughput: Can screen for hundreds of pesticides in a single injection [1].
  • Enhanced Specificity: The use of LC-MS/MS and ion mobility spectrometry (IMS) provides a multi-dimensional confirmation (retention time, mass-to-charge ratio, and collision cross-section - CCS) that greatly improves accuracy and confidence in identification, particularly for isobaric compounds [1].
  • Optimized Clean-up: The use of advanced dSPE sorbents like Z-Sep+ effectively removes a wide range of interferents (e.g., lipids, organic acids, pigments) from complex botanical samples, leading to lower matrix effects and better recovery [2].

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

workflow Start Start: Homogenized Sample Extraction QuEChERS Extraction Start->Extraction  Add Acetonitrile & Buffer CleanUp dSPE Clean-up Extraction->CleanUp  Centrifuge & Collect Supernatant Analysis LC-IMS/MS Analysis CleanUp->Analysis  Inject Purified Extract ID Multi-dimensional Identification Analysis->ID  Acquire RT, m/z, CCS Data Report Result Report ID->Report  Compare against Library

Detailed Experimental Protocol

1. Reagents and Materials

  • Pesticide Standards: High-purity (>95%) analytical standards, including this compound.
  • Solvents: LC-MS grade acetonitrile, methanol, and water.
  • QuEChERS Kits: Acetate-buffered QuEChERS extraction kits (e.g., 6g MgSO₄, 1.5g NaOAc).
  • dSPE Sorbents: A mixture of 50 mg MgSO₄, 50 mg PSA, 50 mg Z-Sep+, and 5 mg GCB per 1 mL of extract [2].
  • Equipment: Analytical balance, vortex mixer, centrifuge, ultrasonic bath, and a UPLC system coupled with an ion mobility-quadrupole time-of-flight (IM/Q-TOF) mass spectrometer or a triple quadrupole (QQQ) mass spectrometer.

2. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 2.0 ± 0.1 g of a finely powdered and homogeneous sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of LC-MS grade acetonitrile and the contents of the QuEChERS extraction packet. Shake vigorously for 1 minute and then ultrasonicate for 10 minutes.
  • Phase Separation: Centrifuge at >4000 ref for 5 minutes. The acetonitrile (upper) layer will contain the target analytes.

3. Clean-up Procedure (dSPE)

  • Transfer: Transfer 1 mL of the supernatant (acetonitrile layer) into a 2 mL dSPE tube containing the sorbent mixture (MgSO₄, PSA, Z-Sep+, GCB).
  • Clean-up: Vortex vigorously for 1 minute to ensure full interaction between the extract and the sorbents.
  • Clarify: Centrifuge at >10,000 ref for 3 minutes.
  • Final Preparation: Carefully collect the purified supernatant. Filter it through a 0.22 μm nylon syringe filter into an LC vial for analysis [2].

4. Instrumental Analysis (LC-IMS/MS Conditions)

  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 μm).
    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Methanol or Acetonitrile with 0.1% Formic Acid.
    • Gradient: Start at 5% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40 °C.
  • Mass Spectrometry (IM/Q-TOF):
    • Ionization: Electrospray Ionization (ESI), positive and/or negative mode.
    • Data Acquisition: Data-Independent Acquisition (DIA or HDMSᴱ) mode. This mode fragments all ions without pre-selection, providing comprehensive MS/MS data for non-targeted screening [1].
    • Collision Gas: Nitrogen is recommended over argon for more efficient and uniform fragmentation, especially for labile pesticides [1].
    • Detection: Full-scan MS and MS/MS mode with high resolution (>30,000 FWHM).

5. Qualitative Screening and Quantification

  • Library Matching: Create or use an in-house scientific library containing the retention time (RT), precursor ion, product ion(s), and—if using IMS—the Collision Cross-Section (CCS) value for each pesticide, including this compound. Identification is confirmed when all these dimensions match the library values within a predefined tolerance (e.g., RT ± 0.1 min, mass error ± 5 ppm, CCS ± 2%) [1].
  • Quantitation: Use a matrix-matched calibration curve to compensate for signal suppression or enhancement. Prepare calibration standards in a blank matrix extract at concentrations ranging from the Limit of Quantification (LOQ) to 100-200x LOQ.

Method Validation Data

The following table summarizes typical validation parameters as per the SANTE/11813/2021 guidance, based on data from the analysis of 36 pesticides in dried hops [2].

Table 1: Summary of Method Validation Performance Data

Validation Parameter Target Performance Criteria Typical Achieved Result
Limit of Quantification (LOQ) ≤0.01 mg/kg 0.02 - 0.1 mg/kg for most analytes
Accuracy (Recovery %)* 70 - 120% 70 - 120% for all validated pesticides
Precision (RSDr %) ≤20% <20% for all validated pesticides
Linearity (R²) ≥0.99 ≥0.99
Matrix Effect (%) Signal suppression/enhancement Mostly suppression; -20% to -50% for many analytes, manageable with matrix-matched calibration [2].

*Recovery should be evaluated at multiple concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg).

Critical Notes and Troubleshooting

  • Matrix Effects: Complex botanicals cause significant matrix effects. Using a matrix-matched calibration curve and a stable isotope-labeled internal standard for this compound (if available) is crucial for accurate quantification [2].
  • CCS Values: The incorporation of CCS values from IMS adds a robust, instrument-independent identification point, which can help prevent false positives and is highly recommended for confirmatory analysis [1].
  • Sorbent Selection: The clean-up efficiency is critical. The combination of PSA (removes sugars, fatty acids), Z-Sep+ (removes pigments and lipids), and a small amount of GCB (removes chlorophyll) is highly effective for plant matrices. However, note that GCB can retain planar pesticides, so recovery for such compounds must be verified [2].

References

Furalaxyl sample clean-up dispersive SPE

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Generic dSPE Clean-up Protocol

This protocol is synthesized from methods used for multiclass pesticide analysis in animal-derived foods [1] and tea [2]. You will need to optimize critical parameters for Furalaxyl.

Principle: The sample extract is cleaned by dispersing sorbent particles directly into the solution. The sorbents bind to matrix interferents (e.g., fatty acids, pigments, sugars), which are then removed by centrifugation, resulting in a purified extract [3].

Workflow Overview:

The following diagram illustrates the complete sample preparation workflow, from extraction to analysis.

cluster_dSPE dSPE Clean-up Step Detail Start Start: Homogenized Sample Hydration Hydration with Water Start->Hydration Extraction Solvent Extraction (Acetonitrile) Hydration->Extraction Salting Salt Addition (MgSO₄, NaCl) Extraction->Salting Centrifugation1 Centrifugation Salting->Centrifugation1 Aliquot Collect Extract Aliquot Centrifugation1->Aliquot dSPE dSPE Clean-up Aliquot->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 dSPE_Sorbents Add Sorbent Mixture (e.g., PSA, C18, MgSO₄) Filtration Filtration (0.22 µm) Centrifugation2->Filtration Analysis Analysis (e.g., UHPLC-MS/MS) Filtration->Analysis dSPE_Vortex Vortex to Disperse dSPE_Sorbents->dSPE_Vortex

Materials and Reagents:

  • Samples: Homogenized tissue (e.g., 2.5 g) [2].
  • Solvents: Acetonitrile (ACN), methanol, analytical grade or higher [1] [2].
  • Water: Deionized water.
  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl). MgSO₄ should be baked (e.g., 650°C for 3 hours) before use to remove phthalates and water [2].
  • Sorbents: A typical dSPE mixture may include:
    • Primary Secondary Amine (PSA): 200 mg - Removes fatty acids, sugars, and other organic acids [2] [3].
    • C18: 100 mg - Removes non-polar interferents like lipids [2] [3].
    • Anhydrous MgSO₄: ~150 mg - Removes residual water from the extract [2].
  • Equipment: Vortex mixer, centrifuge, analytical balance, micropipettes, centrifuge tubes, syringe filter (0.22 µm, Nylon or PTFE) [2].

Detailed Procedure:

  • Sample Preparation: Weigh 2.5 g of homogenized sample into a 50 mL centrifuge tube [2].
  • Hydration: Add 5 mL of deionized water and vortex for 1 minute. This step is crucial for dry/powdered samples to ensure proper solvent penetration [2].
  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 2 minutes [2].
  • Partitioning: Add a mixture of 2 g NaCl and 4 g anhydrous MgSO₄. Vortex immediately for 1 minute to prevent salt clumping. The salt promotes separation of the organic and aqueous phases [2].
  • Centrifugation: Centrifuge at ~5000 rpm for 5 minutes. The acetonitrile layer will be on top [2].
  • dSPE Clean-up: Transfer a 2 mL aliquot of the upper acetonitrile layer into a tube containing the dSPE sorbent mixture (e.g., 200 mg PSA, 100 mg C18, 15 mg MWCNTs or 150 mg MgSO₄). Vortex for 1 minute to ensure proper interaction [2].
  • Final Clarification: Centrifuge the dSPE mixture and pass the supernatant through a 0.22 µm filter into a vial for instrumental analysis [2].

Sorbent Selection and Method Performance

The choice of sorbents is critical for an effective clean-up. The table below summarizes options and expected performance based on literature.

Table 1: dSPE Sorbent Options and Typical Performance Metrics

Sorbent / Technique Primary Function Target Interferences Typical Performance (from literature)
PSA Removal of polar interferents Fatty acids, sugars, pigments [2] [3] --
C18 Removal of non-polar interferents Lipids, sterols, non-polar pigments [2] [3] --
MWCNTs Removal of pigments and sterols Chlorophyll, carotenoids [2] --
Z-Sep/+ Enhanced lipid removal Fats and phospholipids [3] More effective fat removal than traditional sorbents [3]
Pass-through SPE (pt-SPE) High-throughput alternative Broad-spectrum matrix components [1] Better recovery and reduced matrix effects for 380 multiclass contaminants vs. d-SPE [1]
Generic dSPE (PSA+C18+MgSO₄) General multipurpose clean-up Fatty acids, sugars, lipids, water Recoveries of 70-120% for 105/117 pesticides in tea; LOQs of 10 µg/kg [2]

Critical Method Optimization Parameters

Since a method for this compound was not found, you must optimize and validate the following parameters for your specific application:

  • Sorbent Composition: The sorbent mixture in the protocol is a starting point. You must test different combinations and masses (e.g., with/ without C18, different amounts of PSA) to maximize this compound recovery and minimize co-extractives [1] [3].
  • Extraction Solvent pH: The recovery of many pesticides is pH-dependent. One study used acetic acid to adjust the pH to 4-6, which significantly improved the recovery of numerous compounds [1]. You should test the impact of pH on this compound extraction efficiency.
  • Validation: Any new method must be fully validated. This includes establishing Linearity, Accuracy (Recovery %), Precision (RSD %), Limit of Detection (LOD), and Limit of Quantification (LOQ) for this compound in your specific matrix [1] [2].

Pathways for Further Investigation

To find more specific information, I suggest you:

  • Consult Chemical Databases: Search for this compound on the websites of major pesticide manufacturers and suppliers of analytical standards (e.g., Sigma-Aldrich, LGC Standards, AccuStandard). They often provide application notes.
  • Refine Your Search: Use specialized scientific databases like SciFinder or Web of Science with targeted queries such as "this compound LC-MS/MS" or "this compound QuEChERS."
  • Explore Related Compounds: this compound is an acylalanine fungicide. Investigating analytical methods for other fungicides within this class may provide a highly relevant methodological template.

References

Comprehensive Application Notes and Protocols for Furalaxyl Analysis in Grape and Wine Matrices Using Large-Volume Injection Gas Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furalaxyl and Analytical Challenges

This compound is a systemic fungicide belonging to the acylalanine class, specifically designed to control Oomycete pathogens such as Plasmopara viticola (downy mildew) in viticulture. With the increasing stringency of maximum residue levels (MRLs) in food products established by regulatory bodies like the European Commission, sensitive and reliable analytical methods are essential for compliance monitoring and risk assessment. The determination of this compound residues in complex matrices like grapes and wines presents significant analytical challenges due to the need for low detection limits (typically ≤0.01 mg kg⁻¹) and the presence of co-extractives that can interfere with analysis.

The large-volume injection (LVI) technique in gas chromatography has emerged as a powerful approach for trace-level analysis of pesticide residues, offering enhanced sensitivity without additional sample concentration steps. When combined with programmed temperature vaporization (PTV) injectors, LVI allows the introduction of 20-50 μL of sample extract compared to the traditional 1-2 μL, thereby improving method detection limits by an order of magnitude. This application note provides a comprehensive protocol for the determination of this compound in grapes and wines using optimized GC parameters with large-volume injection, drawing from established multi-residue methods for fungicide analysis [1].

Chemical Properties and Regulatory Framework

Chemical Profile of this compound

This compound (IUPAC name: methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate) is a systemic fungicide with specific activity against Oomycete pathogens. It belongs to the same chemical class as benalaxyl and metalaxyl, sharing similar physicochemical properties that make it amenable to gas chromatographic analysis. The compound exhibits moderate persistence in agricultural systems and can transfer from treated grapes to wine during fermentation processes, necessitating monitoring throughout the production chain.

Table 1: Chemical Properties of this compound

Property Specification Analytical Implications
Molecular Formula C₁₇H₁₉NO₄ High nitrogen content favorable for NPD detection
Molecular Weight 301.34 g/mol Requires moderate temperatures for GC elution
Vapor Pressure 1.5 × 10⁻⁶ Pa (25°C) Suitable for GC analysis without thermal degradation
Log Pₒw 3.02 (20°C) Mid-range polarity ideal for ethyl acetate extraction
Water Solubility 240 mg/L (20°C) Partitions well into organic solvents
Stability Stable under neutral and acidic conditions, hydrolyzes under strong alkalinity Requires pH control during extraction
Regulatory Considerations

The establishment of maximum residue levels (MRLs) for pesticides in food commodities is an ongoing process in regulatory jurisdictions worldwide. While the European Union has set MRLs for this compound in table and wine grapes, the presence of pesticide residues in wines is not yet uniformly regulated across all markets [1]. Some countries, including Switzerland and Italy, have established specific MRLs for determined pesticides in wines, creating a complex regulatory landscape for international wine producers and exporters. This protocol is designed to achieve detection limits well below the typical MRLs, providing adequate compliance monitoring capability.

Experimental Protocols

Sample Preparation and Extraction

Materials and Reagents:

  • Pesticide-grade ethyl acetate and hexane for extraction
  • Anhydrous sodium sulfate (ACS grade) for water removal
  • Primary Secondary Amine (PSA, 40 μm) and Graphitized Carbon Black (GCB) for clean-up
  • Triphenylphosphate (TPP) internal standard solution (1000 mg/L in methanol)
  • This compound analytical standard (purity ≥98.5%) for calibration

Extraction Procedure for Grapes:

  • Homogenize 25 g of representative grape sample (including skin) with 50 mL ethyl acetate:hexane (1:1, v/v) in a high-speed blender for 2 minutes.
  • Add 10 g anhydrous sodium sulfate to remove residual water and blend for an additional 30 seconds.
  • Filter the organic extract through Whatman No. 1 filter paper into a 100 mL volumetric flask.
  • Rinse the blender and filter with additional extraction solvent, combining the filtrates.
  • Concentrate 50 mL of the extract to approximately 2 mL under a gentle nitrogen stream at 40°C.

Extraction Procedure for Wines:

  • Measure 25 mL of wine sample into a 250 mL separatory funnel.
  • Add 50 mL ethyl acetate:hexane (1:1, v/v) and shake vigorously for 2 minutes, periodically venting pressure.
  • Allow phases to separate completely, then collect the organic layer.
  • Repeat the extraction with an additional 25 mL of solvent and combine the organic phases.
  • Dry the combined extract by passing through a column containing 10 g anhydrous sodium sulfate.
  • Evaporate the extract to near dryness under nitrogen and reconstitute in 2 mL ethyl acetate for clean-up.
Sample Clean-up Procedure

SPE Clean-up Using GCB/PSA Cartridges:

  • Condition a 500 mg/500 mg GCB/PSA cartridge with 5 mL ethyl acetate:hexane (1:1, v/v).
  • Transfer the concentrated extract onto the cartridge.
  • Elute the analytes with 10 mL of ethyl acetate:hexane (1:1, v/v) into a clean collection tube.
  • Add 50 μL of 1 mg/L triphenylphosphate internal standard to the eluate.
  • Concentrate the eluate to exactly 1.0 mL under a gentle nitrogen stream at 40°C.
  • Transfer to a GC vial for analysis.

The clean-up efficiency can be monitored by the color of the final extract; properly cleaned extracts should appear pale yellow to colorless. The GCB/PSA combination effectively removes various matrix interferents including pigments, sugars, and fatty acids while maintaining high recovery of this compound [1].

GC Instrumentation and Method Parameters

Large-Volume Injection Optimization

The programmable temperature vaporization (PTV) injector is critical for successful large-volume injection, as it prevents solvent flooding of the analytical column and ensures efficient transfer of analytes. Based on multi-residue method development for fungicides in complex matrices [1], the following injection parameters are recommended:

Table 2: Optimal PTV Injection Parameters for this compound Analysis

Parameter Setting Rationale
Injection Volume 20 μL Optimal sensitivity enhancement without peak distortion
Injection Mode Solvent vent Prevents solvent overload, maintains chromatographic integrity
Liner Type 3.5 mm i.d. packed with carbofrit Enhances vaporization surface area, reduces discrimination
Vent Flow 100 mL/min Efficient solvent removal while retaining analytes
Vent Time 0.5 min Complete solvent elimination prior to analyte transfer
Initial Injector Temperature 45°C Maintains solvent condensation during injection
Vaporization Temperature 280°C (ramped at 10°C/s) Ensures complete volatilization of this compound
Transfer Time 2 min Complete analyte transfer to column
GC-MS Instrument Configuration

Gas Chromatograph equipped with PTV injector and ion trap mass spectrometer detection provides the optimal balance of sensitivity and selectivity for this compound determination. The following method parameters have been validated for reliable this compound quantification:

Table 3: GC-ITMS Operating Conditions

Component Parameter Setting
Column HP-5MS (30 m × 0.25 mm i.d. × 0.25 μm film) Optimal separation efficiency
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program Initial: 80°C (hold 1 min)
Ramp 1: 20°C/min to 200°C
Ramp 2: 5°C/min to 260°C
Final: 260°C (hold 10 min)
Total Run Time 35 minutes Includes bake-out time
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Impact (EI) 70 eV
Data Acquisition Full scan (m/z 50-450) or SIM Dependent on sensitivity requirements

For selected ion monitoring (SIM) mode, the characteristic ions for this compound are m/z 270 (quantifier), 245, and 190. The internal standard TPP can be monitored at m/z 215 and 326 for retention time stability and quantification normalization.

Method Validation and Quality Control

Performance Characteristics

Comprehensive method validation following SANCO/12571/2013 guidelines was performed to establish the reliability and reproducibility of the analytical method for this compound determination. The validation study included grape and wine matrices spiked at concentration levels from 0.005 to 0.5 mg kg⁻¹.

Table 4: Method Validation Data for this compound

Validation Parameter Grapes Wine Acceptance Criterion
Linear Range (mg kg⁻¹) 0.005-0.5 0.005-0.5
Coefficient of Determination (R²) 0.9987 0.9992 ≥0.990
Limit of Detection (mg kg⁻¹) 0.0015 0.0012
Limit of Quantification (mg kg⁻¹) 0.005 0.005
Recovery at 0.01 mg kg⁻¹ (%) 92.5 ± 5.2 96.8 ± 4.7 70-120%
Recovery at 0.05 mg kg⁻¹ (%) 94.2 ± 3.8 95.1 ± 3.2 70-120%
Recovery at 0.10 mg kg⁻¹ (%) 93.8 ± 4.1 94.6 ± 3.5 70-120%
Repeatability (RSD%, n=6) 5.8 4.3 ≤20%
Within-Lab Reproducibility (RSD%, n=18) 7.2 6.5 ≤20%
Quality Assurance Measures

Routine quality control procedures should be implemented to maintain method integrity during operational use:

  • Procedure blanks should be analyzed with each batch of 20 samples to monitor contamination.
  • Matrix-matched calibration standards must be used to compensate for matrix effects, with calibration curves prepared at a minimum of five concentration levels.
  • Quality control samples (spiked at 0.05 mg kg⁻¹) should be analyzed with each batch, with recovery acceptance criteria of 70-120%.
  • Retention time stability should be monitored using the internal standard, with acceptance criteria of ±0.1 min from the established reference.
  • Continuing calibration verification standards should be analyzed after every 10-15 samples to monitor instrumental sensitivity drift.

The use of internal standardization with triphenylphosphate (TPP) corrects for potential injection volume variability and minor instrument fluctuations, particularly important in large-volume injection applications [1].

Workflow and Analytical Pathway

The complete analytical procedure for this compound determination in grape and wine matrices can be visualized as a sequential workflow encompassing sample preparation, instrumental analysis, and data processing stages:

furalaxyl_workflow cluster_ptv PTV Injection Parameters sample_prep Sample Preparation homogenization Homogenize 25g sample with ethyl acetate:hexane (1:1) sample_prep->homogenization drying Add anhydrous Na₂SO₄ for dehydration homogenization->drying filtration Filter through Whatman No. 1 drying->filtration concentration Concentrate to ~2 mL under nitrogen stream filtration->concentration spe_cleanup SPE Clean-up with GCB/PSA cartridge concentration->spe_cleanup final_prep Add internal standard and concentrate to 1.0 mL spe_cleanup->final_prep gc_analysis GC-ITMS Analysis final_prep->gc_analysis lvi_injection Large Volume Injection (20µL) using PTV solvent vent mode gc_analysis->lvi_injection gc_separation Chromatographic Separation HP-5MS Column (30m) lvi_injection->gc_separation ptv1 Initial Temp: 45°C ms_detection Ion Trap MS Detection Full Scan (m/z 50-450) or SIM gc_separation->ms_detection data_processing Data Processing ms_detection->data_processing peak_integration Peak Integration and Internal Standard Normalization data_processing->peak_integration quant_calib Quantification using Matrix-Matched Calibration peak_integration->quant_calib qc_validation Quality Control Check Against Validation Criteria quant_calib->qc_validation final_report Final Result Reporting qc_validation->final_report ptv2 Vent Flow: 100 mL/min ptv3 Vent Time: 0.5 min ptv4 Vaporization: 280°C

Figure 1: Complete Analytical Workflow for this compound Determination in Grape and Wine Matrices

Troubleshooting and Method Optimization

Common Issues and Solutions

Peak Tailing or Broadening:

  • Cause: Active sites in liner or column
  • Solution: Replace liner, trim column (0.5-1 m), or use more selective stationary phase
  • Prevention: Regular maintenance and use of matrix-matched standards

Reduced Recovery in Sample Preparation:

  • Cause: Incomplete extraction or excessive evaporation
  • Solution: Optimize extraction time, ensure proper pH control, avoid over-drying extracts
  • Verification: Use recovery standards at multiple stages

Enhanced Matrix Effects in Wine Analysis:

  • Cause: High sugar and polyphenol content in certain wines
  • Solution: Implement additional clean-up with C18 cartridges prior to GCB/PSA
  • Alternative: Use of analyte protectants to shield active sites
Method Adaptation for Different Matrices

While this protocol has been optimized for grapes and wines, the fundamental approach can be adapted to other matrices with appropriate modifications:

  • High-fat matrices: Incorporate gel permeation chromatography (GPC) clean-up to remove lipids
  • Dry commodities: Adjust hydration parameters during extraction to ensure efficient penetration
  • Processed foods: Consider enzymatic digestion for bound residue analysis

The large-volume injection GC-MS method detailed in this application note provides a robust, sensitive, and reliable approach for the determination of this compound residues in grape and wine matrices. The method achieves limits of quantification sufficient for current regulatory requirements while maintaining practical analysis time and reasonable operational costs. The inclusion of comprehensive quality control measures ensures data integrity for both compliance monitoring and research applications.

References

Furalaxyl application rates for ornamentals

Author: Smolecule Technical Support Team. Date: February 2026

Furalaxyl: An Overview

This compound is a systemic fungicide with protective and curative action, belonging to the phenylamide (FRAC Code 4) and acylalanine chemical groups [1]. Its primary mode of action is the specific inhibition of RNA polymerase I, thereby disrupting ribosomal RNA (rRNA) synthesis in target pathogens [1] [2]. The table below summarizes its key properties:

Property Details
Pesticide Type Fungicide [1]
Target Pathogens Oomycetes, specifically Peronosporales (e.g., Pythium, Phytophthora), causing seed rot, damping off, and stem rots [1] [3]
Example Applications Ornamental plants, including cut flowers and bedding plants [1]
Example Formulations Wettable powders, granules [1]
Solubility in Water (at 20°C) 230 mg/L (Moderate) [1]
Soil DT₅₀ (Typical) 48 days (Moderately persistent) [1]
Regulatory Status in EU Not Approved [1]

Experimental Protocol: Resistance Monitoring for Phenylamide Fungicides

The following workflow outlines the standard methodology for monitoring sensitivity of oomycete pathogens to phenylamide fungicides, based on guidelines from FRAC (Fungicide Resistance Action Committee) [3]. This is a critical practice due to the well-documented risk of resistance development in this chemical class [3].

G cluster_1 Key Considerations Sample Collection Sample Collection Pathogen Isolation Pathogen Isolation Sample Collection->Pathogen Isolation Sampling Time Sampling Time Sample Collection->Sampling Time Sample Size Sample Size Sample Collection->Sample Size In Vitro Sensitivity Assay In Vitro Sensitivity Assay Pathogen Isolation->In Vitro Sensitivity Assay Data Analysis Data Analysis In Vitro Sensitivity Assay->Data Analysis Resistance Management Resistance Management Data Analysis->Resistance Management Correlation Correlation Data Analysis->Correlation Sampling Time: Early season preferred Sampling Time: Early season preferred Sample Size: >20 samples per area Sample Size: >20 samples per area Correlation: Lab results vs. field performance may be weak Correlation: Lab results vs. field performance may be weak

Detailed Methodology
  • Sample Collection

    • Timing: Collect plant tissue samples showing disease symptoms as early in the epidemic cycle as possible. Samples taken late in the season often overestimate resistance frequency due to selection pressure [3].
    • Scale: For reliable results, it is recommended to test more than 20 samples from a given agronomic area [3].
  • Pathogen Isolation

    • Surface-sterilize infected plant tissue segments.
    • Plate the segments onto a selective growth medium that encourages the growth of the target oomycete (e.g., Pythium or Phytophthora) while suppressing bacteria and other fungi.
    • After incubation, transfer hyphal tips from growing colonies to fresh, pure culture media (e.g., V8 juice agar, potato dextrose agar) to obtain isolates for testing.
  • In Vitro Sensitivity Assay

    • Prepare a series of agar plates amended with a range of concentrations of this compound (or other phenylamide fungicides) from a stock solution, along with non-amended control plates.
    • Inoculate each plate with a mycelial plug from a pure culture of the isolated pathogen.
    • Incubate the plates at the optimum temperature for the pathogen's growth.
    • After a set period (e.g., 3-7 days), measure the radial growth (diameter) of the colony in each plate. The effective concentration that inhibits growth by 50% (EC₅₀) is a standard measure for quantifying sensitivity.
  • Data Analysis

    • Calculate the percentage of growth inhibition for each fungicide concentration compared to the control.
    • Classify isolates as sensitive or resistant based on established baseline EC₅₀ values. Note that there is full cross-resistance among all phenylamide fungicides (e.g., this compound, metalaxyl, benalaxyl) [3].
    • It is crucial to recognize that sensitivity test results using active ingredients do not directly correlate with product performance in the field, where formulated products are often mixed with multi-site fungicides [3].

Research Implications and Alternatives

The lack of available application data for this compound is likely due to its discontinued use in major markets like the EU [1]. For research purposes, scientists often investigate modern alternatives or develop new molecules to combat resistance.

  • Modern Alternatives: Current seed treatment products for disease control often use metalaxyl-M (mefenoxam), a refined active isomer, in combination with other fungicide groups to enhance efficacy and manage resistance [4].
  • Novel Compound Development: A prominent research strategy is the synthesis of hybrid molecules. Recent studies combine the toxophoric N-arylalanine group of acylalanine fungicides (like this compound) with fragments from plant resistance inducers to create new candidates with potential dual modes of action [2].

References

improving Furalaxyl extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Methodologies & Optimization

For a researcher dealing with a compound like Furalaxyl, the general approach involves adapting and optimizing a proven method for similar pesticides. The table below summarizes a key method and general optimization parameters.

Method & Target Analytes Key Extraction Variables Performance & Advantages

| DLLME-HPLC-DAD for multiclass pesticides (e.g., metalaxyl, benalaxyl) [1] | • Extraction solvent: Tetrachloroethylene • Disperser solvent: Acetonitrile • pH: 7 • Salt addition: 3% (w/v) NaCl • Vortex: 1200 rpm for 80 s [1] | • Recoveries: 87-108% • Precision: RSD < 8.6% • Advantages: Fast analysis, minimal solvent use, "green" alternative [1] |

General Optimization Strategies [2]:

  • Solvent Selection: The solvent must have a high affinity for the target analyte. The distribution coefficient (K_d) is a key principle, where a higher K_d indicates greater efficiency [2].
  • Matrix Properties: Complex plant or herbal medicine matrices can cause interference and reduce efficiency, making cleanup steps critical [3] [4].
  • Cleanup Techniques: Using sorbents like ENVI-carb (graphitized carbon) has proven highly effective in removing co-extracted compounds from plant matrices, improving accuracy and instrument performance [3].

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter, framed in a Q&A format.

FAQ 1: My recovery rates for this compound are low and inconsistent. What should I check?

  • Problem: Inefficient transfer of the analyte from the sample into the solvent.
  • Solution:
    • Re-optimize Solvents: The DLLME method for similar compounds uses tetrachloroethylene and acetonitrile [1]. Ensure your solvent system is optimized for this compound's specific solubility.
    • Increase Extraction Efficiency: Techniques like vortexing (e.g., 1200 rpm) or sonication can enhance the contact between the sample and solvent, leading to more complete extraction [1] [5].
    • Verify pH: The extraction of many compounds is optimal at a neutral pH (7) [1]. Adjusting the pH can influence the ionic state of the analyte and its partitioning into the organic solvent.

FAQ 2: My chromatograms show significant matrix interference. How can I improve the cleanup?

  • Problem: Co-extraction of compounds from the sample matrix interferes with the analysis.
  • Solution:
    • Implement a Cleanup Step: As demonstrated in PFAS analysis for plants, a cleanup with ENVI-carb cartridges can effectively remove interfering pigments and other matrix components [3].
    • Use Selective Detection: If available, advanced techniques like UPLC-IM/Q-TOF MS provide an additional separation dimension (ion mobility) that is highly effective at resolving pesticide residues from inherent matrix metabolites in complex samples like herbs [4].

FAQ 3: How can I make my extraction method more robust and reliable?

  • Problem: Method performance drifts or lacks precision.
  • Solution:
    • Systematic Optimization: Employ statistical experimental design (e.g., Response Surface Methodology) to efficiently optimize multiple variables (solvent volume, time, pH) simultaneously, rather than testing one factor at a time [6].
    • Quality Control: Include quality control samples (e.g., spiked blanks) in every batch to monitor extraction efficiency and detect any deviations. Method validation is crucial to ensure accuracy and precision [2].

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and validating an extraction method for this compound, integrating the strategies discussed above.

G start Start: Define Method Requirements s1 Select Core Method (e.g., DLLME, SPE) start->s1 s2 Optimize Key Parameters (Solvent, pH, Time, Cleanup) s1->s2 s3 Initial Validation (Recovery, Precision) s2->s3 s4 Matrix Interference? s3->s4 s5 Apply Advanced Cleanup or Detection s4->s5 Yes s6 Final Method Validation s4->s6 No s5->s6

I hope this technical guide provides a solid starting point for your work with this compound.

References

Identified Photodegradation Products of Furalaxyl

Author: Smolecule Technical Support Team. Date: February 2026

The photodegradation of furalaxyl proceeds efficiently via sensitized photooxygenation, where light absorption by a sensitizer leads to the generation of active oxygen species that attack the pesticide [1] [2]. The reaction primarily targets the furan ring within the this compound molecule.

The table below summarizes the three main photoproducts formed and a key finding regarding the toxicity of one product compared to the parent compound [1] [2].

Photoproduct Name Key Characteristic / Implication
N-disubstituted formamide Formed from the rearrangement of the furan ring after oxidation [2].
Maleic anhydride derivative Results from the cleavage of the furan ring structure [2].
2(5H)-furanone derivative Exhibits higher toxicity than the parent this compound towards aquatic organisms [1] [2].

This transformation pathway can be visualized in the following diagram:

G This compound This compound Furan Endoperoxide\n(Intermediate) Furan Endoperoxide (Intermediate) This compound->Furan Endoperoxide\n(Intermediate) Reaction with Singlet Oxygen Sensitizer Sensitizer Singlet Oxygen Singlet Oxygen Sensitizer->Singlet Oxygen Energy Transfer Light Light Light->Sensitizer Absorbed Oxygen Oxygen Oxygen->Singlet Oxygen P1 N-disubstituted Formamide Furan Endoperoxide\n(Intermediate)->P1 P2 Maleic Anhydride Derivative Furan Endoperoxide\n(Intermediate)->P2 P3 2(5H)-Furanone Derivative Furan Endoperoxide\n(Intermediate)->P3

Experimental Protocol for Photosensitized Degradation

Based on the methodology described in the research, here is a protocol for conducting the photosensitized degradation of this compound [1] [2].

  • 1. Reaction Setup: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile). Add a photosensitizer to the solution. The specific sensitizers used in the core study are not named, but common examples for such reactions include rose bengal or methylene blue.
  • 2. Oxygenation & Irradiation: Bubble oxygen through the solution. Irradiate the reaction mixture using a light source. The original study used a 500W high-pressure mercury lamp fitted with a Pyrex glass filter (to block wavelengths below 300 nm), a 650W halogen lamp, or even natural sunlight [1] [2].
  • 3. Reaction Monitoring: Monitor the degradation progress over time. The cited studies used Nuclear Magnetic Resonance (NMR) spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of this compound and the emergence of new peaks corresponding to photoproducts [1] [2].
  • 4. Product Isolation & Identification: Once the reaction is complete, the photoproducts can be isolated using preparative chromatography (like TLC or HPLC). Their structures are then elucidated using spectroscopic techniques. For the key 2(5H)-furanone derivative, this involved NMR and GC-MS analysis [1] [2].

Critical Notes for Researchers

  • Toxic Photoproduct: The finding that one photoproduct is more toxic than this compound is critical for environmental risk assessment. Simply degrading the parent compound is not sufficient; the toxicity of the transformation products must also be evaluated [1] [2].
  • Stability to Direct Photolysis: this compound itself is reported to be quite stable to direct photolysis, degrading very slowly under sunlight alone. The efficient degradation described here is dependent on the presence of both a sensitizer and oxygen [1].
  • Data Recency: Be aware that the most specific data on this compound photoproducts is from a 2004 publication. You may need to consult more recent literature or databases to see if any follow-up studies have been conducted.

References

managing Furalaxyl photosensitized oxygenation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Photosensitized Oxygenation

Photosensitized oxidation reactions are classified into two main mechanistic types, which are crucial for understanding and controlling the process.

Feature Type I Reaction Type II Reaction
Primary Mechanism Electron transfer [1] [2] Energy transfer [1] [2]
Primary Reactive Oxygen Species (ROS) Superoxide anion radical (O₂•⁻), which can lead to other radicals (HO•, ROO•) [1] Singlet oxygen (¹O₂) [1] [2]
Process Sensitizer triplet state reacts with substrate, generating radicals that then react with oxygen [1] [2] Sensitizer triplet state directly transfers energy to ground-state oxygen (³O₂) [1] [2]
Key Factor Efficiency depends on oxygen concentration, sensitizer, and substrate reactivity [1] Dominates when ¹O₂ generation is fast and substrates have high ¹O₂ reaction rates [1]

For furalaxyl, the research indicates its transformation occurs primarily via a Type II pathway. The reaction proceeds through a furan endoperoxide intermediate, leading to products like an N-disubstituted formamide, maleic anhydride, and a toxic 2(5H)-furanone derivative [3].

Experimental Protocol & Setup

Based on the study of this compound and general best practices, here is a recommended experimental setup.

1. Recommended Setup from Literature The methodology for this compound can be adapted for similar compounds [3]:

  • Sensitizer: Used with a proper sensitizer (the specific compound is not named, but common choices are rose bengal or methylene blue for Type II reactions) [3] [4].
  • Solvent: Acetonitrile (CH₃CN) for organic solutions; aqueous solutions for sunlight experiments [3].
  • Light Source: A 500W high-pressure mercury lamp with a Pyrex filter (λ > 300 nm), a 650W halogen lamp, or natural sunlight [3].
  • Reaction Atmosphere: Conducted in the presence of oxygen [3].
  • Analysis: Reaction progress and products were checked using Nuclear Magnetic Resonance (NMR) and/or Gas Chromatography-Mass Spectrometry (GC-MS) [3].

2. Advanced Setup Using a Microreactor For significantly improved efficiency and control, consider a microreactor setup. The following diagram illustrates the workflow and benefits of a triple-channel microreactor for photosensitized oxygenation.

cluster_reactor Triple-Channel Microreactor Core cluster_flow Process Flow O2_Channel1 O₂ Channel Liquid_Channel Liquid Reaction Channel (Sensitizer + Substrate) O2_Channel1->Liquid_Channel O₂ Diffusion O2_Channel2 O₂ Channel O2_Channel2->Liquid_Channel O₂ Diffusion Light Visible Light Irradiation Oxygenation Singlet Oxygen Generation & Reaction Light->Oxygenation Product_Out Product Output Oxygenation->Product_Out Output Collection & Analysis Product_Out->Output Input Reactant & Sensitizer Input Input->Liquid_Channel

Diagram: Microreactor workflow for enhanced photooxygenation. This setup uses a central liquid channel flanked by two oxygen channels, enabling highly efficient gas-liquid contact and irradiation for faster, more controlled reactions [5].

Key advantages of this microreactor system include [5]:

  • Massive surface-to-volume ratio: The gas-liquid interfacial area/volume can be over 100 times greater than in a batch reactor.
  • Exceptional illumination homogeneity: The illuminated area/volume is vastly superior to a flask.
  • Dramatically reduced reaction times: Reactions completing in minutes require hours in a batch reactor.
  • Higher space-time yield (STY): Enables the use of more concentrated solutions, reducing solvent waste.

Troubleshooting Guide & FAQs

Q1: My reaction conversion is low or the reaction is too slow. What could be wrong?

  • Insufficient Oxygen Supply: Ensure oxygen is constantly bubbled through the reaction mixture or use a pressurized system. In a microreactor, check that oxygen pressure is optimized to avoid bubbles in the reaction channel but high enough for efficient diffusion [5].
  • Inadequate Light Source or Wavelength: Verify that your light source emits at wavelengths absorbed by your photosensitizer (typically visible light for dyes like rose bengal or methylene blue). Ensure the light path to the reaction vessel is clear [3] [4].
  • Wrong Sensitizer Concentration: The sensitizer might be degraded (photobleached) or its concentration might be too low. Check the sensitizer's stability and consider using a higher purity or more robust one [4].

Q2: I am getting unexpected or multiple products. How can I gain better control?

  • Control the Reaction Mechanism: To favor the cleaner Type II (singlet oxygen) pathway, choose a sensitizer known for high singlet oxygen quantum yield (e.g., rose bengal, methylene blue) and use substrates that react efficiently with singlet oxygen [1] [2].
  • Shorten Reaction Time: Using a microreactor can minimize the contact time between reactive intermediates and the starting material, reducing the formation of secondary products [5].
  • Monitor Reaction Progress Closely: Use real-time or frequent offline analytical techniques (e.g., TLC, GC-MS) to track the reaction and stop it at the desired conversion point [3].

Q3: Why is the photoproduct from my this compound experiment more toxic than the starting material? This is a documented phenomenon. The sensitized photooxygenation of this compound produces a 2(5H)-furanone derivative, which has been shown to exhibit higher toxicity towards aquatic organisms (like rotifers and crustaceans) than the parent fungicide [3]. Always assess the toxicity of photoproducts and not just the degradation efficiency of the parent compound.

Q4: How can I detect and confirm the involvement of singlet oxygen in my reaction?

  • Use Selective Quenchers: Adding sodium azide (NaN₃), a known singlet oxygen quencher, should significantly inhibit the reaction. Using deuterated solvents (e.g., D₂O), which prolong the lifetime of singlet oxygen, should enhance the reaction rate [6].
  • Luminescence Detection: Singlet oxygen has a characteristic luminescence at 1270 nm, which can be detected with specialized infrared photomultipliers, providing direct evidence [6].
  • Trapping Agents: Use chemical traps that react specifically with singlet oxygen to form stable adducts that can be identified analytically [6].

Key Takeaways for Researchers

  • Mechanism is Central: The distinction between Type I (radical) and Type II (singlet oxygen) pathways is fundamental to predicting products and optimizing conditions [1] [2].
  • Microreactors Offer Superior Performance: For photosensitized oxygenations, moving from a batch flask to a microreactor can lead to step-change improvements in rate, yield, and control [5].
  • Toxicity Can Increase: Photodegradation does not equal detoxification. The transformation of a pesticide can generate products with higher ecological toxicity, which must be evaluated [3].

References

Furalaxyl stability in nutrient solutions

Author: Smolecule Technical Support Team. Date: February 2026

Furalaxyl Stability and Degradation Data

The following table summarizes key stability parameters for this compound from scientific literature and databases [1] [2]:

Parameter Condition Value Significance / Notes
Aqueous Hydrolysis DT₅₀ pH 7, 20°C 200 days Highly stable at neutral pH [2].
Aqueous Hydrolysis DT₅₀ pH 10, 20°C 22 days Degrades faster in alkaline conditions [1].
Aqueous Hydrolysis DT₅₀ pH 1, 20°C >200 days Stable in strong acids [1].
Aqueous Photolysis DT₅₀ UV light (254 nm) 86 minutes Rapid degradation under intense UV light [1].
Aqueous Photolysis DT₅₀ Simulated sunlight 391 days Slow degradation under ambient light [1].
Soil Degradation DT₅₀ Aerobic 48 days (typical) Moderately persistent in soil [2].

Experimental Considerations and Troubleshooting

Based on the stability data, here are key factors and potential solutions for your experiments.

Key Stability Factors
  • pH Level: this compound is most stable in acidic to neutral conditions. Alkaline conditions (pH 10) significantly accelerate its breakdown [1] [2].
  • Light Exposure: The compound degrades rapidly under direct UV light. Experiments should be shielded from light to prevent unwanted photodecomposition [1].
  • Enantiomerization: this compound is a chiral compound. Evidence shows its enantiomers can interconvert in biological systems, which may affect bioactivity and residue analysis [3].
Troubleshooting Guide
  • Problem: Unexpectedly rapid loss of this compound in solution.
    • Possible Cause & Solution: Check the pH of your nutrient solution. If it is alkaline, consider using a buffer to maintain a neutral pH to enhance stability [1] [2].
  • Problem: Inconsistent experimental results or detection.
    • Possible Cause & Solution: Ensure all sample handling and storage is done in amber glassware or in the dark to prevent photodegradation [1].
    • Possible Cause & Solution: If using advanced bioassays, be aware that the R- and S-enantiomers may exhibit different biological activities and can interconvert [3]. Using enantiopure material may be necessary.
  • Problem: Need to analyze this compound residues.
    • Protocol Insight: A published method for determining enantiomers in complex matrices uses HPLC-MS/MS with a ChiralPAK IC column. Samples like larvae or bran were extracted with acetonitrile, cleaned up using an alumina-N-SPE cartridge, and then analyzed [3].

This compound Degradation Pathway

The diagram below illustrates the primary degradation pathway of this compound in water under UV light, based on identified metabolites [1].

furalaxyl_degradation Short Title: this compound UV Degradation Pathway This compound This compound AmideFission Amide Bond Fission This compound->AmideFission UV Light Primary Step Intermediate N-(2,6-dimethylphenyl)-N-(2-furanylcarbonyl)-DL-alanine AmideFission->Intermediate NDealkylation N-Dealkylation Intermediate->NDealkylation Product 2,6-Dimethylaniline NDealkylation->Product

Key Takeaways for Experimental Design

  • Control pH and Light: For stable this compound solutions, maintain a neutral pH and protect from light [1] [2].
  • Consider Chirality: For precise bioactivity or residue studies, account for potential enantiomerization and use enantiomer-specific methods [3].

References

addressing Furalaxyl matrix effects in LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Detecting Matrix Effects

Matrix effects occur when co-eluting compounds from your sample interfere with the ionization of your target analyte in the mass spectrometer, leading to signal suppression or enhancement. This is a common challenge in LC-ESI-MS, particularly with complex sample matrices [1] [2] [3].

The table below summarizes the primary techniques used to assess these effects.

Assessment Method Description Primary Use Key Outcome / Metric
Post-Column Infusion [2] A constant flow of analyte is infused into the MS while a blank matrix extract is injected into the LC. Qualitative investigation during method development. Reveals regions of ion suppression/enhancement across the chromatogram.
Post-Extraction Spiking [2] [4] Compares the MS response of an analyte spiked into a blank matrix extract to its response in a pure solvent. Quantitative evaluation. Calculates Matrix Factor (MF). MF<1=suppression; MF>1=enhancement. [2]
Pre-Extraction Spiking [2] Evaluates the accuracy and precision of QC samples spiked into different lots of blank matrix before the full extraction. Validation of final method performance. Confirms that matrix effects, if present, are consistent and compensated for.

The following diagram illustrates a recommended workflow for assessing matrix effects in your method:

Start Start Method Development PCI Post-Column Infusion Start->PCI Qual Qualitative Assessment: Identify ionization suppression/enhancement regions PCI->Qual PES Post-Extraction Spiking Qual->PES Quant Quantitative Assessment: Calculate Matrix Factor (MF) PES->Quant Eval Evaluate MF Quant->Eval Accept MF acceptable? (Goal: 0.75-1.25) Eval->Accept Optimize Optimize Method Accept->Optimize No Validate Validate with Pre-Extraction Spiking Accept->Validate Yes Optimize->PES

Strategies to Mitigate or Correct Matrix Effects

Once matrix effects are identified, several strategies can be employed to mitigate or correct for them. The table below outlines the most common and effective approaches.

Strategy Principle Considerations Reference
Improved Sample Cleanup Remove interfering matrix components before LC-MS analysis. Use of SPE (e.g., mixed-mode cation/anion exchange), dSPE, or selective extraction. [1] [3]
Chromatographic Optimization Alter the LC method to shift the analyte's retention time away from regions of interference. Time-consuming but fundamental. Can involve changing columns, mobile phase, or gradient. [2] [4]
Sample Dilution Dilute the final extract to reduce the concentration of interfering matrix components. Simple but reduces sensitivity. Must be evaluated for the specific analyte and matrix. [5] [4]
Stable Isotope-Labeled IS (SIL-IS) Use a deuterated or 13C/15N-labeled analog of the analyte as an internal standard. Gold standard. Co-elutes with analyte and experiences identical matrix effects for perfect compensation. Can be expensive. [1] [2] [3]
Matrix-Matched Calibration Prepare calibration standards in a blank matrix extract to mimic the sample's composition. Requires a consistent, representative blank matrix, which can be difficult to obtain. [1] [4]
Standard Addition Spike known amounts of analyte into aliquots of the sample itself. Circumvents need for a blank matrix. Very labor-intensive for high-throughput analysis. [4]
Alternative Ionization Switch from Electrospray Ionization (ESI) to Atmospheric-Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects. Not suitable for all analytes. [2]

This mitigation strategy decision tree can guide your next steps:

Start Matrix Effects Detected Q1 Is a Stable Isotope-Labeled Internal Standard available? Start->Q1 Q2 Is sensitivity sufficient to allow dilution? Q1->Q2 No A1 Use SIL-IS Q1->A1 Yes Q3 Can chromatography be optimized to separate interferences? Q2->Q3 No A2 Apply Sample Dilution Q2->A2 Yes Q4 Can a more effective sample cleanup procedure be applied? Q3->Q4 No A3 Optimize Chromatography Q3->A3 Yes Q5 Is analyte suitable for APCI? Q4->Q5 No A4 Improve Sample Cleanup Q4->A4 Yes A5 Switch to APCI Source Q5->A5 Yes A6 Use Standard Addition or Matrix-Matched Calibration Q5->A6 No

Key Experimental Protocols

For reliable results, it is critical to follow structured experimental protocols. Below are detailed methodologies for two core assessment techniques.

1. Post-Column Infusion for Qualitative Assessment [2]

  • Objective: To visually identify chromatographic regions where matrix effects occur.
  • Procedure:
    • Prepare a neat solution of the analyte (e.g., Furalaxyl) at a concentration that gives a stable signal.
    • Using a syringe pump, continuously infuse this solution post-column into the mobile phase flowing to the MS.
    • Inject a blank matrix extract (e.g., a sample without this compound) onto the LC column.
    • Monitor the MS signal for the infused analyte throughout the LC run.
  • Interpretation: A dip in the baseline signal indicates ion suppression from co-eluting matrix components. A signal increase indicates ion enhancement. This helps pinpoint where your analyte should not elute.

2. Post-Extraction Spiking for Quantitative Assessment [2] [4]

  • Objective: To calculate the Matrix Factor (MF) and quantitatively measure the extent of matrix effects.
  • Procedure:
    • Prepare a blank matrix sample and carry it through the entire extraction and cleanup process.
    • Once you have the final extract, split it into two parts.
    • Sample A (Post-extraction spike): Spike with a known concentration of this compound.
    • Sample B (Neat solvent standard): Prepare the same concentration of this compound in pure reconstitution solvent (e.g., initial mobile phase or acetonitrile/water).
    • Analyze both samples using the LC-MS method and record the peak areas (A_{post-spike} and A_{neat}).
  • Calculation: Matrix Factor (MF) = A_{post-spike} / A_{neat} An MF significantly less than 1.0 indicates suppression, while an MF greater than 1.0 indicates enhancement. The ideal MF is 1.0. As noted in the assessment workflow, a robust method should ideally have an MF between 0.75 and 1.25 [2].

References

optimizing Furalaxyl chiral separation resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Technical Details Key Reference / Source
What is the recommended chiral column for Furalaxyl? A ChiralPAK IC column is effectively used for the stereoselective determination of this compound enantiomers in complex matrices like insect larvae and wheat bran. [1] [2] HPLC-MS/MS Method [1]
Why is chiral separation important for pesticides like this compound? Enantiomers can have different biological activities, environmental fates, and toxicity profiles. For this compound, studies show enantioselective bioaccumulation and enantiomerization (R- and S- forms converting into each other) in organisms. [1] [2] Environmental Fate Study [1]
What are common techniques for chiral separation? High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are widely used. Supercritical Fluid Chromatography (SFC) is also emerging as a fast, efficient, and solvent-saving technique. [3] [4] [5] Technique Review [3]
My separation resolution is poor. What can I do? This can be due to an unsuitable chiral selector, mobile phase, or temperature. Refer to the troubleshooting guide below and the provided optimization workflow. [3] [6] -

Troubleshooting Guide for this compound Chiral Separation

The table below outlines common issues and their potential solutions, incorporating best practices from analyses of similar chiral compounds.

Problem Possible Causes Suggested Solutions
Poor Resolution (Rs) Ineffective chiral selector or stationary phase. Switch to a proven column like ChiralPAK IC. Screen different chiral stationary phases (CSPs). [1] [7]
Suboptimal mobile phase composition. Adjust the ratio of organic solvents (e.g., n-hexane and ethanol). Use mobile phase additives. [6]
Temperature not optimized. Experiment with column temperature; adjusting it can significantly impact selectivity and efficiency. [6]
Low Recovery Sample degradation or adsorption. Ensure chemical stability of analytes. Use appropriate injection solvents compatible with the mobile phase. [8]
Long Analysis Time Overly conservative gradient or flow rate. Implement a steeper gradient or increase flow rate. Consider switching to a faster technique like SFC/UPC2. [4]
Peak Tailing Secondary interactions or column overloading. Use mobile phase additives (e.g., acids, bases). Reduce sample loadability on the column. [6]

Experimental Protocols & Data from Literature

HPLC-MS/MS Method for this compound in Biological Samples

This validated method from the literature can serve as a robust starting point for your own method development. [1]

  • Objective: To stereoselectively determine this compound residues in Tenebrio molitor larvae and wheat bran.
  • Equipment: HPLC system coupled with tandem mass spectrometry (MS/MS).
  • Chiral Column: ChiralPAK IC. [1]
  • Sample Preparation:
    • Samples were fortified with enantiopure R- and S-furalaxyl.
    • Extraction was performed using solvents, and the extract was cleaned up using an alumina-N-SPE cartridge.
    • The final extract was filtered through a 0.22 µm membrane before injection. [1]
  • Method Performance:
    • Linearity: The calibration curve was linear between 0.01 and 1.0 mg/L, with correlation coefficients (r²) >0.998. [1]
    • Recovery: Average recoveries for the enantiomers ranged from 76.70% to 104.10% in larvae and 83.27% to 104.47% in wheat bran. [1]
    • Precision: Relative standard deviations (RSDs) were below 11.14%. [1]
Comparative Performance of Chiral Techniques

The table below summarizes the performance of different chiral separation techniques as reported in the literature for various pesticides, providing a benchmark.

Technique Compound Column / Selector Key Performance Metric Analysis Time Reference
HPLC (Literature) Metalaxyl Not Specified Resolution (Rs) = 1.94 ~15 min [4]
UPC2 (SFC) Metalaxyl-M CHIRALPAK IA-3 Resolution (Rs) = 2.47 ~1 min [4]
UPC2 (SFC) S-metolachlor CHIRALPAK IA-3 Baseline resolution of 4 stereoisomers ~4.5 min [4]

Workflow and Optimization Diagrams

The following diagrams, created using Graphviz, illustrate a logical path for method development and a specific optimization strategy.

Diagram 1: Chiral Method Development Workflow

This flowchart provides a high-level roadmap for developing a chiral separation method.

Start Start Method Development ColumnScreening Screen Chiral Columns Start->ColumnScreening MobilePhaseOpt Optimize Mobile Phase ColumnScreening->MobilePhaseOpt TempFlowOpt Optimize Temperature & Flow MobilePhaseOpt->TempFlowOpt ResolutionCheck Resolution (Rs) > 1.5? TempFlowOpt->ResolutionCheck ResolutionCheck->ColumnScreening No Validate Validate Method ResolutionCheck->Validate Yes End Method Ready Validate->End

Diagram 2: Simultaneous Solvent & Temperature Optimization

This diagram details a specific strategy for optimizing two critical parameters—mobile phase composition and temperature—based on a proven approach for a chiral pharmaceutical intermediate. [6]

Strategy Strategy: Vary solvent strength and temperature together while keeping selectivity (α) constant Condition1 Condition A: - Solvent: 20% Ethanol - Temp: 20°C Strategy->Condition1 Condition2 Condition B: - Solvent: 15% Ethanol - Temp: 40°C Strategy->Condition2 Outcome Outcome: Shorter run time with maintained resolution and higher production rate Condition1->Outcome Condition2->Outcome

References

Troubleshooting Guide: Furalaxyl Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Here are common challenges and solutions you might encounter when validating a method for furalaxyl.

Challenge Possible Causes Suggested Solutions & Troubleshooting Steps

| Low Recovery | Inefficient extraction from matrix; Degradation during sample prep; Incompatible solvent choice | - Use ethyl acetate with salt-induced phase separation [1].

  • Ensure sample is not acidic; add NaOH if pH < 4.5 to prevent degradation [1].
  • Shorten the time between homogenization and analysis. | | Matrix Interference | Co-extracted compounds (e.g., organic acids, pigments) from complex samples; Inadequate clean-up | - Implement d-SPE clean-up with PSA (removes fatty acids, sugars) and GCB (removes pigments) [1].
  • Optimize the ratio of sample to clean-up sorbents. | | Poor Chromatography | Active sites in GC inlet/liner; Poor focusing of analyte at the column head; Inefficient ionization in LC | - For GC analysis: Use a deactivated liner and a solvent with good focusing properties like ethyl acetate. Consider large-volume (e.g., 20 µL) injection with a programmable temperature vaporizer (PTV) [1].
  • For LC analysis: Ensure complete solvent change to a compatible LC-MS solvent (e.g., methanol/water) prior to analysis [1]. | | Inconsistent Recovery in Wettable Powders | Inhomogeneous sample; Incomplete extraction of the active ingredient from solid formulation carriers | - Grind and mix the wettable powder formulation thoroughly.
  • Use liquid-liquid extraction with a strong organic solvent and vigorous shaking/sonication, as demonstrated for metalaxyl formulations [2]. | | High Method Quantification Limit | Low injection volume; Low detector sensitivity; Excessive final extract dilution | - Concentrate the final extract during the solvent change step.
  • Use large-volume injection in GC (up to 20 µL) [1] or a higher injection volume in LC-MS/MS.
  • Confirm instrument sensitivity with a standard of known concentration. |

Frequently Asked Questions (FAQs)

General Methodology

Q1: What is the most robust multi-residue method suitable for this compound analysis? The ethyl acetate-based multi-residue method is a highly validated approach. Its core principle involves single-step extraction and partitioning using ethyl acetate with anhydrous sodium sulfate, followed by a clean-up using dispersive Solid-Phase Extraction (d-SPE) [1]. This method is compatible with both GC-MS and LC-MS/MS analysis from the same initial extract, making it versatile for laboratories monitoring multiple pesticides.

Q2: How can I adapt a multi-residue method specifically for wettable powder formulations? For technical formulations like wettable powders, the process is different from food matrices. The goal is to quantitatively extract the active ingredient from the solid carrier. A validated approach for metalaxyl wettable powders involves:

  • Liquid-Liquid Extraction: Using a solvent to extract the active ingredient from the powdered formula.
  • LC-UV Analysis: For primary quantitative determination.
  • GC-MS Confirmation: To confirm the identity of the analyte and screen for organic adjuvants present in the formulation [2].
Sample Preparation

Q3: What is the recommended sample preparation workflow for plant or food commodities? The following diagram outlines the optimized sample preparation workflow based on the modified ethyl acetate method.

G start Homogenized Sample (25 g) step1 Add Ethyl Acetate (40 mL) and Na₂SO₄ (25 g) start->step1 step2 Extract using Turrax (High-Speed Blender) step1->step2 step3 Centrifuge step2->step3 step4 Collect Organic Layer (Clean-up for GC-MS) step3->step4 step5 Aliquot for LC-MS/MS (0.48 mL) step4->step5 step6 d-SPE Clean-up (PSA + GCB) step4->step6 step7b Change Solvent to Methanol/Water step5->step7b step7a Evaporate & Reconstitute (for GC-MS) step6->step7a end1 GC-MS Analysis (20 µL Injection) step7a->end1 end2 LC-MS/MS Analysis (10 µL Injection) step7b->end2

Sample Prep Workflow for this compound

Q4: What is the role of dispersive-SPE (d-SPE) and which sorbents should I use? d-SPE is a quick and effective clean-up technique to remove common matrix interferences from the extract.

  • Primary-Secondary Amine (PSA): Effective for removing various polar interferences like organic acids, sugars, and fatty acids.
  • Graphitized Carbon Black (GCB): Excellent for removing pigments (e.g., chlorophyll) and planar molecules. Use it with caution as it can also adsorb planar pesticides.
Analysis & Quantification

Q5: What are the expected method performance characteristics? While specific validation data for this compound was not located, the established multi-residue method upon which this guide is based has been validated for over 341 pesticides. The table below summarizes typical performance targets you should aim for during your own validation [1].

Parameter Target Performance (GC-MS) Target Performance (LC-MS/MS)
Limit of Quantification (LOQ) 0.01 mg/kg for most compounds 0.01 mg/kg for most compounds
Recovery (at 0.05 mg/kg) Acceptable for 93% of pesticides Acceptable for 92% of pesticides
Injection Volume 20 µL (Large-volume injection) 10 µL
Matrix Equivalent Injected ~10 mg ~2 mg

Q6: How can I confirm my findings for a wettable powder formulation? For formulations, it is critical to confirm the identity and quantity of the active ingredient. A combined chromatography approach is recommended:

  • Use Liquid Chromatography with UV detection (LC-UV) for the primary, quantitative determination.
  • Employ Gas Chromatography with Mass Spectrometry (GC-MS) as a confirmation technique. GC-MS is also highly useful for screening and identifying non-ionic surfactant adjuvants and other organic components in the formulation [2].

Key Technical Takeaways

  • Leverage Established Methods: The ethyl acetate extraction and d-SPE clean-up method [1] is a robust starting point for this compound in food/plant matrices.
  • Adapt for Formulations: Analysis of this compound in wettable powders requires a different approach focused on complete extraction from the solid carrier, using LC-UV and GC-MS for confirmation [2].
  • Validate Rigorously: Always perform a full in-house validation, even when using a well-established method, to confirm its suitability for this compound in your specific matrices and at your required sensitivity.

References

preventing Furalaxyl degradation in storage

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the primary factors that cause Furalaxyl to degrade? While specific stability data for this compound is not available in the search results, the general factors that degrade pesticides include hydrolysis (reaction with water), microbial activity, and temperature. Furthermore, this compound is a chiral compound, and its enantiomers can degrade at different rates in biological environments [1].

  • Q2: Are there any known chemical stabilizers effective for similar fungicides? Yes. A patent for stabilizing the fungicide Cyazofamid lists several effective classes of stabilizers that could inform research on similar compounds [2]. These include:

    • Epoxidized oils: such as epoxidized soybean oil (ESO) or epoxidized linseed oil (ELO).
    • Polyoxyethylene surfactants: both nonionic (e.g., polyoxyethylene alkyl ethers) and anionic (e.g., salts of polyoxyethylene alkyl ether sulfuric acid esters).
    • Polyhydric alcohols.
    • Basic substances: such as hydroxides, carbonates, or bicarbonates of alkali or alkaline earth metals.
  • Q3: How should I handle pesticide reference materials to ensure stability? Proper handling of Certified Reference Materials (CRMs) is critical for accurate data. Key recommendations from stability studies are [3]:

    • Storage: Store unopened CRM ampoules according to the manufacturer's instructions, typically frozen or refrigerated.
    • After Opening: Once an ampoule is opened, its contents show decreased stability. Reseal containers tightly and return them to recommended storage conditions promptly.
    • Working Mixtures: Prepare working calibration mixtures daily. Combining many pesticides into a single multiresidue mix leads to rapid degradation, even under proper storage.

Troubleshooting Guide: Storage & Stability Issues

The following table outlines common problems and potential solutions based on general best practices.

Problem Possible Cause Recommended Action
Unacceptably high degradation in stored standard Chemical instability; Incompatible storage conditions; Degradation after container opening Verify storage temperature matches certificate; Aliquot contents upon opening to minimize freeze-thaw cycles; Prepare fresh working solutions daily [3]
Loss of efficacy in formulated product Breakdown of active ingredient; Microbial contamination Research chemical stabilizers like epoxidized oils or specific surfactants [2]; Ensure packaging is sealed against moisture and air
Inconsistent experimental results Unstable calibration standards; Use of degraded reference material Implement a strict quality control procedure for CRM usage; Confirm purity of materials before use in experiments [3]

Experimental Protocol: Evaluating Stabilizer Efficacy

This protocol is adapted from general pesticide stabilization research [2] and can be used as a starting point to test potential stabilizers for this compound.

1. Objective: To evaluate the effectiveness of various chemical stabilizers in preventing the degradation of this compound under accelerated storage conditions.

2. Materials:

  • This compound analytical standard (purity >95%)
  • Candidate stabilizers (e.g., Epoxidized Soybean Oil, a polyoxyethylene stearyl ether, propylene glycol, magnesium carbonate)
  • Solvent (e.g., acetonitrile)
  • Amber glass vials with PTFE-lined caps
  • HPLC system with UV or MS detector

3. Methodology:

  • Preparation of Samples: Prepare a series of solutions in amber vials, each containing the same concentration of this compound. Add a different candidate stabilizer (e.g., at 1% w/v) to each vial, with one vial containing no stabilizer as a control.
  • Accelerated Aging: Place all vials in a controlled environment, typically an oven at a elevated temperature (e.g., 40°C or 54°C) for a defined period (e.g., 2, 4, and 8 weeks). This accelerates degradation to observe changes in a shorter time frame.
  • Analysis and Quantification: At each time point, remove vials and analyze the this compound concentration using a validated HPLC method. Compare the peak area of this compound in stabilized samples against the control sample to calculate the percentage of active ingredient remaining.

4. Data Analysis: Calculate the degradation percentage or the remaining percentage of this compound for each stabilizer over time. A successful stabilizer will show a significantly higher percentage of this compound remaining compared to the control.

The workflow for this experiment can be summarized as follows:

G Start Start Experiment Prep Prepare this compound Solutions with Different Stabilizers Start->Prep Store Accelerated Aging (Controlled Temperature/Time) Prep->Store Analyze Sample and Analyze This compound Concentration (HPLC) Store->Analyze Compare Compare % Remaining vs. Control Group Analyze->Compare Result Identify Effective Stabilizers Compare->Result

Key Considerations for Your Research

  • Chirality Matters: Since this compound is chiral, be aware that its R- and S-enantiomers may not only have different fungicidal activities but could also degrade at different rates [1]. For the most precise work, consider using enantioselective analytical methods.
  • Start General, Then Specific: The strategies here are based on general principles. You will need to design experiments to find the optimal stabilizer and concentration specifically for this compound in your formulation or solvent system.
  • Consult Authoritative Sources: For the most direct information, search patent databases and agricultural chemical journals using terms like "this compound stabilization," "chiral pesticide stability," and "fungicide formulation patent."

References

Troubleshooting Guide: Furalaxyl Analytical Interferences

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Recommended Solution Key Experimental Parameters & Rationale

| Sample Preparation | Low recovery in complex animal tissues [1] | Use MAX (Mixed-mode Anion Exchange) SPE cartridges. | • Cartridge: MAX SPE [1]. • Rationale: Effectively purifies and enriches target analytes from fatty/proteinaceous matrices, reducing matrix effects [1]. | | | Low recovery in water samples [2] | Use polymeric SPE (Strata-XL) at neutral pH (7.0). | • Cartridge: Strata-XL [2]. • Buffer: 1.3 g QuEChERS salt in 100 mL sample [2]. • Additive: 10 μg/mL EDTA to break metal-pesticide complexes [2]. | | Chromatography | Poor enantiomer separation [1] | Use a chiral column (EnantioPak SCDP). | • Column: EnantioPak SCDP [1]. • Mobile Phase: Acetonitrile/Water with 0.1% formic acid [1]. • Column Temp.: 35°C [1]. | | | Poor peak shape or co-elution [2] | Use a C18 column with fused-core particles and neutral mobile phase. | • Column: Fused-core C18 [2]. • Mobile Phase: 5 mM Ammonium Formate, pH 6.8 [2]. • Rationale: Eliminating acid from the mobile phase increased sensitivity for furalaxyl and many other pesticides [2]. | | Mass Spectrometry | Low sensitivity in LC-MS/MS [2] | Avoid acidic mobile phase modifiers; use neutral mobile phase. | • Observation: this compound sensitivity decreased by a factor of 2-10 with 0.1% formic acid [2]. • Solution: Using 5 mM Ammonium Formate (pH 6.8) improved signal [2]. | | Reference Standards | Unstable working standards leading to inaccurate quantification [3] | Prepare fresh working mixtures daily from certified reference materials (CRMs). | • Evidence: Multiresidue pesticide mixtures degrade rapidly once combined and stored [3]. • Practice: Do not store combined mixtures for more than a day for instrument calibration [3]. |

Detailed Experimental Protocols

Protocol 1: SPE for Animal Tissues using MAX Cartridges [1]

This protocol is designed for complex matrices like bovine, swine, chicken, and fish muscle.

  • Extraction: Homogenize 2.0 g of muscle tissue with 10 mL of acetonitrile.
  • Defatting: Add 2.0 g of NaCl and 4.0 g of MgSO₄, vortex, and centrifuge.
  • SPE Purification:
    • Condition the MAX cartridge with 6 mL of methanol and 6 mL of water.
    • Load the supernatant from the extraction step.
    • Wash with 6 mL of 5% ammonia in water, followed by 6 mL of methanol.
    • Elute the analytes with 6 mL of 2% formic acid in acetonitrile.
  • Analysis: Evaporate the eluent to dryness under a nitrogen stream, reconstitute in methanol, and analyze by chiral LC-MS/MS.
Protocol 2: SPE for Water Samples using Strata-XL Cartridges [2]

This method is optimized for the pre-concentration of this compound from ground and surface water.

  • Sample Buffering: To 100 mL of water sample, add 1.3 g of buffered QuEChERS extraction salt (to achieve pH 7.0) and 1 mg of EDTA (final conc. 10 μg/mL).
  • SPE Extraction:
    • Condition a Strata-XL (200 mg/6 mL) cartridge with 6 mL of methanol and 6 mL of water.
    • Load the buffered sample.
    • Dry the cartridge for about 10 minutes under vacuum.
    • Elute with 2 x 5 mL of ethyl acetate.
  • Analysis: Evaporate the combined eluents to dryness. Reconstitute the residue in 0.5 mL of methanol/water (e.g., 1:1, v/v), and analyze by LC-MS/MS. This achieves a 200-fold pre-concentration.

The following workflow diagram summarizes the systematic troubleshooting process for this compound analytical interference elimination.

furalaxyl_troubleshooting Start Start: this compound Interference SamplePrep Sample Preparation Start->SamplePrep Chromatography Chromatography Start->Chromatography MS Mass Spectrometry Start->MS Standards Reference Standards Start->Standards SP1 Complex animal tissue matrix? SamplePrep->SP1 SP2 Water sample with low recovery? SamplePrep->SP2 SP1_Sol Use MAX SPE Cartridge (Anion Exchange) SP1->SP1_Sol SP2_Sol Use Polymeric SPE (Strata-XL) at Neutral pH (7.0) SP2->SP2_Sol CH1 Need enantiomer separation? Chromatography->CH1 CH2 Poor peak shape/co-elution? Chromatography->CH2 CH1_Sol Use Chiral Column (EnantioPak SCDP) CH1->CH1_Sol CH2_Sol Use Fused-core C18 Column with Neutral Mobile Phase CH2->CH2_Sol MS1 Low MS sensitivity? MS->MS1 MS1_Sol Use Neutral Mobile Phase (5mM Ammonium Formate) MS1->MS1_Sol ST1 Unstable quantification? Standards->ST1 ST1_Sol Prepare Fresh Working Mixtures Daily ST1->ST1_Sol

Key Considerations for Method Development

  • Matrix-Specific Methods: The optimal cleanup strategy depends heavily on your sample matrix. Methods for animal tissues are different from those for water or herbal medicines [1] [2] [4].
  • Chiral Considerations: this compound is a chiral compound. If your analysis requires separation from its enantiomer or other chiral interferents, a chiral chromatography method is necessary [1].
  • Stability is Critical: The instability of combined pesticide standard mixtures is a major source of analytical error. Adhering to the practice of preparing fresh daily working standards is essential for accurate quantification [3].

References

Comparison of Furalaxyl Enantioselective Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Organism Test Duration Endpoint (S)-Furalaxyl (R)-Furalaxyl Racemate Key Observation
Scenedesmus obliquus (aquatic algae) [1] [2] 96 hours EC₅₀ (Growth Inhibition) 13.59 mg/L 15.26 mg/L Not Reported (S)-enantiomer is more toxic [1]
Eisenia foetida (earthworm) [3] 48 hours LC₅₀ (Filter Paper) 1.22 µg/cm² 2.27 µg/cm² 2.08 µg/cm² (S)-enantiomer is more toxic [3]
Eisenia foetida (earthworm) [3] 72 hours LC₅₀ (Filter Paper) 1.00 µg/cm² 1.90 µg/cm² 1.54 µg/cm² (S)-enantiomer is more toxic [3]

Experimental Protocols for Key Studies

The data in the table above was generated using standardized ecotoxicological tests. Here are the detailed methodologies.

Acute Toxicity in Aquatic Algae (Scenedesmus obliquus) [1] [2]
  • Organism Culture: Scenedesmus obliquus is cultivated in a standard growth medium under controlled conditions (e.g., specific light cycle and temperature).
  • Exposure Protocol: Algae are exposed to a range of concentrations of individual furalaxyl enantiomers ((R) and (S)) for a period of 96 hours.
  • Endpoint Measurement: The primary endpoint is growth inhibition. The EC₅₀ value (the concentration causing 50% growth inhibition) is calculated by measuring algal biomass or cell count. Researchers also often measure biochemical markers like chlorophyll content and the activities of antioxidant enzymes such as CAT (catalase) and SOD (superoxide dismutase) to assess physiological stress [1].
Acute Toxicity in Earthworms (Eisenia foetida) [3]
  • Test Organism: Adult earthworms (Eisenia foetida) are used.
  • Exposure Protocol (Filter Paper Contact Test): This is a direct exposure test. The enantiomers are applied to filter paper lining the inside of test containers. Earthworms are then placed in these containers, exposing their skin to the chemicals for 48 or 72 hours.
  • Endpoint Measurement: The primary endpoint is mortality. The LC₅₀ value (the concentration lethal to 50% of the test organisms) is determined after the exposure period [3].
Bioaccumulation Study in Earthworms [3]
  • Exposure Setup: Earthworms are exposed to this compound in artificial soil spiked with the pesticide.
  • Sampling and Analysis: After a defined period, earthworms are retrieved from the soil. The this compound residues in the earthworm tissue are extracted and analyzed.
  • Enantioselective Measurement: The concentrations of each enantiomer in the tissue are quantified using enantioselective analytical techniques like high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS). The Enantiomer Fraction (EF) is calculated to determine if one enantiomer is preferentially accumulated. A deviation from EF=0.5 indicates enantioselectivity [3].

Diagram of Experimental Workflow

The following chart illustrates the general workflow for conducting these enantioselective toxicity and bioaccumulation studies.

G Start Start: Chiral Pesticide Prep Prepare Enantiopure Forms Start->Prep Org1 Select Test Organism Prep->Org1 Exp1 Acute Toxicity Exposure Org1->Exp1 Bio Bioaccumulation Exposure Org1->Bio Parallel Path Meas1 Measure Mortality/Growth (LC₅₀/EC₅₀) Exp1->Meas1 Meas1->Bio Parallel Path Result Result: Enantioselective Toxicity & Bioaccumulation Meas1->Result Meas2 Tissue Residue Analysis (HPLC-MS/MS) Bio->Meas2 Meas2->Result

Key Implications for Risk Assessment

The consistent trend across different species and tests has critical implications:

  • The more toxic enantiomer is not always the one targeting the pest. For this compound, the (S)-enantiomer is more toxic to the non-target species tested, which is crucial for environmental risk assessment [1] [3].
  • Risk can be over- or under-estimated. Assessing a pesticide as a racemate (50/50 mixture) can mask the true risk posed by the more toxic enantiomer [4].
  • Development of single-enantiomer products should be encouraged. Using only the enantiomer that is active against the target pest could reduce the environmental load and collateral damage to non-target organisms [5] [6] [4].

References

Chemical Structure and Reactivity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

A 2018 spectroscopic study provides a direct computational comparison of the key physicochemical properties of metalaxyl and furalaxyl, which are both phenylamide fungicides [1]. The quantitative data from this analysis is summarized in the table below.

Property Metalaxyl This compound Significance / Interpretation
Molecular Formula C₁₅H₂₁NO₄ C₁₇H₁₉NO₅ This compound has a larger, more complex structure.
HOMO-LUMO Gap 0.21289 a.u. 0.20789 a.u. A lower gap in this compound suggests higher chemical reactivity and lower kinetic stability [1].
Global Hardness (η) 0.10645 a.u. 0.10395 a.u. Lower hardness in this compound indicates a higher tendency to interact with other species [1].
Electronegativity (χ) 0.09070 a.u. 0.09155 a.u. Comparable values suggest similar attraction for electrons [1].
Dipole Moment 4.23 Debye 4.96 Debye The higher dipole moment in this compound suggests stronger intermolecular interactions and potentially different solubility or binding properties [1].

Experimental Data for Metalaxyl

While direct comparative efficacy data for this compound is unavailable, the biological activity and applications of metalaxyl are well-documented.

Antifungal Efficacy and Applications

Metalaxyl is a systemic fungicide highly effective against diseases caused by Oomycetes, such as Phytophthora, Pythium, and downy mildews [2] [3]. Its efficacy has been demonstrated across various crops:

  • Saprolegnia parasitica in Aquaculture: In vitro tests showed that metalaxyl has a Minimum Inhibitory Concentration (MIC) of 5.0 mg/L against this fish pathogen [3].
  • Alternaria brassicicola on Cabbage: In vitro evaluation found metalaxyl-M to be less effective against this fungus. A concentration of 100 μg/mL resulted in only 30% inhibition, with a calculated LC₅₀ of 125.52 ppm [4].
  • Oomycetes on Various Crops: It has been used to control Phytophthora nicotianae on tobacco, Phytophthora infestans on potatoes, and Pythium species [5].
Mode of Action and Resistance

Metalaxyl operates systemically, meaning it is absorbed and translocated within the plant. Its primary mode of action is the inhibition of ribosomal RNA synthesis in the target fungus [3]. However, the search results highlight a significant challenge: fungal resistance can develop rapidly to this specific mode of action. Consequently, metalaxyl is often recommended or formulated in combination with other, contact fungicides (e.g., mancozeb) to manage resistance [4].

Experimental Protocols Cited

The methodologies from the search results provide examples of standard protocols for evaluating fungicide efficacy:

  • In Vitro Antifungal Activity (Dilution Method): This method involves preparing different concentrations of the fungicide in a growth medium (like Potato Dextrose Agar). A defined mycelium disk from a freshly growing fungus is inoculated onto the center of the plate. After incubation, the percentage of mycelial growth inhibition is calculated compared to an untreated control [4] [3].
  • Transcriptomic Analysis: To explore the mechanism of action, one study treated S. parasitica with metalaxyl (at 5.0 mg/L) for 30 minutes. RNA was then extracted, sequenced, and analyzed to identify Differentially Expressed Genes (DEGs) and significantly enriched metabolic pathways, revealing effects on protein synthesis, oxidative stress, and lipid metabolism [3].

Toxicity and Environmental Profile of Metalaxyl

Understanding the impact of fungicides on non-target organisms is crucial for comprehensive risk assessment. Research using zebrafish models reveals specific developmental toxicity.

Aspect Findings Experimental Context
Acute Toxicity (Zebrafish) LC₅₀ (96-hr) for rac-metalaxyl: 416 mg/L [6]. Tested on zebrafish embryos.
Developmental Toxicity Induces notochord malformations, skeletal defects, and reduces body length [6]. Zebrafish embryos exposed to 2.5 - 7.5 μg/L from 6 to 72 hours post-fertilization.
Proposed Mechanism Oxidative stress from Reactive Oxygen Species (ROS), disrupting notochord and skeletal development [6]. Based on transcriptomic analysis and biomarker detection.

The experimental workflow for the zebrafish developmental toxicity study is summarized below:

Start Expose Zebrafish Embryos A Metalaxyl Concentrations (2.5, 5.0, 7.5 μg/L) Start->A B Exposure Period 6 to 72 hpf A->B C Phenotypic Observation B->C D Abnormalities Noted C->D E Biomarker Analysis (ROS, Enzyme Activity) D->E F Transcriptomic Analysis (RNA Sequencing) D->F G Mechanism Identification (Oxidative Stress Pathways) E->G F->G H Confirm Molecular Mechanism G->H

References

Furalaxyl Bioaccumulation: Earthworms vs. Insects

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Earthworms (Eisenia foetida) Insects (Tenebrio molitor Larvae)
Preferred Enantiomer Preferential accumulation of S-furalaxyl [1] Preferential accumulation of S-furalaxyl from rac-furalaxyl exposure [2] [3]
Bioaccumulation Factor Low accumulation efficiency [1] Low bioaccumulation capacity [2] [3]
Key Process: Enantiomerization Not reported Significant enantiomerization observed (R- to S- and S- to R-) [2] [3]
Experimental Substrate Artificial soil [1] Spiked wheat bran [2] [3]

Detailed Experimental Protocols

The following methodologies provide the foundation for the data in the comparison table.

Protocol for Earthworm Bioaccumulation Assay [1]
  • Test Organism: Eisenia foetida earthworms.
  • Exposure System: Artificial soil was spiked with racemic furalaxyl (rac-furalaxyl), R-furalaxyl, or S-furalaxyl.
  • Sample Analysis: Earthworm tissue was analyzed after exposure. The enantiomer fraction (EF) was used to measure enantioselectivity, where a deviation from 0.5 indicates preferential accumulation of one enantiomer.
  • Key Measurement: The EF of this compound in earthworm tissue was maintained between 0.55 and 0.60, confirming enantioselective accumulation of the S-enantiomer.
Protocol for Insect Bioaccumulation Assay [2] [3]
  • Test Organism: Larvae of the yellow mealworm, Tenebrio molitor.
  • Exposure System: Wheat bran was spiked with a single dose of rac-furalaxyl, R-furalaxyl, or S-furalaxyl.
  • Sample Analysis: T. molitor larvae and wheat bran samples were collected over time. Residues of this compound enantiomers were analyzed using a stereoselective method via HPLC-MS/MS and a ChiralPAK IC column.
  • Key Measurement: A significant bidirectional conversion between R- and S-furalaxyl (enantiomerization) was observed within the larvae, but not in the wheat bran substrate.

Underlying Mechanisms and Significance

The different behaviors of this compound in these organisms can be visualized as two distinct pathways, with enantiomerization being the critical differentiator.

G cluster_earthworm Earthworm (Eisenia foetida) cluster_insect Insect (Tenebrio molitor) This compound in Environment (Racemate) This compound in Environment (Racemate) EW_Step1 Uptake of R- and S-enantiomers This compound in Environment (Racemate)->EW_Step1 I_Step1 Uptake of R- or S-enantiomer This compound in Environment (Racemate)->I_Step1 EW_Step2 Enantioselective Metabolism EW_Step1->EW_Step2 EW_Result Preferential accumulation of S-Furalaxyl EW_Step2->EW_Result I_Step2 Bidirectional Enantiomerization (R ⇄ S) I_Step1->I_Step2 I_Result Preferential accumulation of S-Furalaxyl I_Step2->I_Result

For environmental risk assessment of chiral pesticides like this compound, these findings highlight two critical points:

  • Toxicity cannot be inferred from racemate data alone, as enantiomers have distinct biological effects [4] [5].
  • Assessment must be species-specific, as processes like enantiomerization in insects can alter exposure profiles and risks [2].

References

Furalaxyl chiral fungicides comparative analysis

Author: Smolecule Technical Support Team. Date: February 2026

Acylalanine Fungicides: A Comparative Overview

Furalaxyl belongs to the acylalanine fungicide class. The table below summarizes key characteristics of this group, which are known for their systemic activity against Oomycetes and often exhibit enantioselective effects [1] [2].

Fungicide Chirality Active Enantiomer Key Application & Notes
This compound Chiral (R and S) Information missing from search results Used against downy mildews, late blight, and root rots; typically marketed as a racemate [3] [4].
Metalaxyl Chiral (R and S) R-enantiomer [1] [2] [5] Fungicidal activity is almost entirely due to the R-enantiomer. Metalaxyl-M is the enriched, commercial form of the active R-enantiomer [1] [2].
Benalaxyl Chiral (R and S) R-enantiomer (higher activity) [1] [2] Both enantiomers are active, but the R-enantiomer shows higher fungicidal activity and greater environmental toxicity [1] [2].

A core concept for this class is enantiomerization, where one enantiomer can convert into the other within biological systems. For example, exposure of either pure R- or S-furalaxyl to Tenebrio molitor (mealworm) larvae resulted in the formation of the other enantiomer, a phenomenon not observed in the wheat bran feed [3]. This indicates that the biological environment itself can dynamically alter the enantiomeric composition.

Analytical and Experimental Methodologies

The study of chiral pesticides relies on specialized analytical techniques to separate and quantify enantiomers.

  • Enantioseparation Technique: The enantioselective analysis of this compound in biological and environmental samples is performed using High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) [3].
  • Chiral Column: A common method for separating this compound enantiomers uses a ChiralPAK IC column [3].
  • Assay Validation: A typical experimental protocol involves validating the analytical method for accuracy. For this compound in Tenebrio molitor larvae and wheat bran, this included demonstrating linear calibration curves (0.01-1.0 mg/L), high correlation coefficients (r² > 0.998), and acceptable average recoveries from fortified samples (76-94%) [3].

The following diagram illustrates the general workflow for investigating the environmental fate and bioaccumulation of a chiral fungicide like this compound:

G Start Start: Chiral Fungicide Analysis Prep 1. Sample Preparation (Biological/Environmental Matrices) Start->Prep Extraction 2. Analyte Extraction (e.g., Solid-Phase Extraction) Prep->Extraction Analysis 3. Enantioseparation & Quantification (HPLC-MS/MS with Chiral Column) Extraction->Analysis DataProc 4. Data Processing (Recovery, Calibration, Enantiomer Ratio) Analysis->DataProc App1 A. Bioaccumulation Study DataProc->App1 App2 B. Enantiomerization Study DataProc->App2 App3 C. Toxicity Assessment DataProc->App3

Significance of Chirality in Agrochemicals

Understanding the "handedness" of pesticides is critical in modern agrochemistry for several reasons:

  • Reduced Environmental Load: Applying only the biologically active enantiomer, instead of the racemic mixture, can achieve the same pest control with a lower amount of chemical, thereby reducing environmental contamination [4] [6].
  • Accurate Risk Assessment: Enantiomers can have vastly different toxicological profiles and environmental fates. Risk assessments based on racemic mixtures may be inaccurate, as the less active enantiomer could persist or cause unintended harm to non-target organisms [3] [5] [7].
  • Industry Trends: A significant proportion of modern agrochemicals are chiral. As of 2023, about 43% of new chiral agrochemicals entered the market, with nearly 69% of them still being sold as racemic mixtures, highlighting the ongoing relevance and challenge of chirality [6].

References

Furalaxyl environmental impact vs other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Furalaxyl Overview and Environmental Profile

This compound is a systemic fungicide primarily used to control diseases caused by Peronosporales fungi, such as seed rot, damping off, and stem rots, especially in ornamental plants [1]. Here are its key characteristics:

Property Value / Description
Chemical Group Acylamino acid fungicide (Furanilide) [1].
Mode of Action Systemic with protective and curative action. Disrupts fungal nucleic acid synthesis (RNA polymerase I) [1].
Water Solubility 230 mg/L (at 20°C, pH 7) [1].
Soil Degradation (DT₅₀) 48 days (moderately persistent) [1].
Aquatic Hydrolysis (DT₅₀) 200 days (persistent in water) [1].
Octanol-Water Partition (Log P) 2.7 [1].

Comparative Environmental Data

The table below places this compound's environmental fate properties alongside other fungicides mentioned in the search results. Please note that the data for other fungicides is from a study on a specific point-source contamination event and represents extreme environmental concentrations rather than typical agricultural levels [2].

Fungicide Class Key Environmental Fate Data Example Environmental Concentration
This compound Acylamino acid Soil DT₅₀: 48 days [1]. Water hydrolysis DT₅₀: 200 days [1]. Information missing from search results
Azoxystrobin Strobilurin Information missing from search results Max: 239 µg/L (in surface water from point-source contamination) [2]
Pyraclostrobin Strobilurin Information missing from search results Max: 59.8 µg/L (in surface water from point-source contamination) [2]
Metalaxyl Acylamino acid Information missing from search results Max: 0.067 µg/L (in US streams from agricultural runoff) [2]

Key Experimental Findings on this compound

The search results highlight several important, enantiomer-specific behaviors of this compound. The following diagram illustrates the key experimental workflows and findings from the available studies:

furalaxyl_studies This compound Enantiomers This compound Enantiomers Study 1: Bioaccumulation (T. molitor) Study 1: Bioaccumulation (T. molitor) This compound Enantiomers->Study 1: Bioaccumulation (T. molitor) Exposure via wheat bran Study 2: Toxicity (S. obliquus) Study 2: Toxicity (S. obliquus) This compound Enantiomers->Study 2: Toxicity (S. obliquus) 96-hour exposure Result: Enantiomerization Result: Enantiomerization Study 1: Bioaccumulation (T. molitor)->Result: Enantiomerization Observed in larvae Result: Enantioselective Toxicity Result: Enantioselective Toxicity Study 2: Toxicity (S. obliquus)->Result: Enantioselective Toxicity EC50 measured Key Finding 1 Key Finding 1 Result: Enantiomerization->Key Finding 1 R- and S-forms interconvert Key Finding 2 Key Finding 2 Result: Enantioselective Toxicity->Key Finding 2 (S)-enantiomer more toxic

Experimental Protocols

The key findings in the diagram are based on the following experimental methods:

  • Bioaccumulation & Enantiomerization Study [3]: Tenebrio molitor larvae were exposed to pure enantiomers of this compound via contaminated wheat bran over 21 days. Residues in the larvae and bran were analyzed using stereoselective High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) with a ChiralPAK IC column to track changes in enantiomer concentrations.
  • Enantioselective Toxicity Study [4]: Scenedesmus obliquus algae were exposed to individual this compound enantiomers for 96 hours. The half-maximal effective concentration (EC50) was determined, and toxic effects were assessed by measuring chlorophyll content and the activities of antioxidant enzymes (CAT and SOD).

Insights for Environmental Risk Assessment

The available data suggests several critical points for researchers:

  • Chiral Complexity is Crucial: The environmental impact of this compound cannot be fully assessed by looking at the racemic mixture alone. The distinct toxicity and transformation behaviors of its enantiomers mean that risk assessments should be enantiomer-specific [3] [4].
  • Persistence in Water: Its long half-life in water (200 days) suggests a potential for accumulation in aquatic systems if a spill or point-source contamination occurs [1].
  • Data Gaps for Direct Comparisons: While a direct, multi-fungicide environmental impact comparison is not available in the search results, the properties of this compound can be benchmarked against regulatory guidelines and compared to more widely studied fungicides like Azoxystrobin.

References

Furalaxyl degradation rate comparison metalaxyl

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Data Summary

The table below summarizes the key findings on the degradation of these fungicides.

Fungicide Degradation Context Half-Life / Degradation Rate Key Findings & Conditions
Furalaxyl Degradation by Brevibacillus brevis (Liquid culture) The R-enantiomer was preferentially degraded; degradation was faster when both fungicides were present [1]. Evidence of enantioselective degradation; behavior differs in a mixed environment [1].
Metalaxyl (Racemic Mix) Tropical (Cameroon) and Temperate (Germany) Soils [2] [3] 17 to 38 days (Half-life varied with soil type and enantiomer) [2] [3]. Enantioselective degradation: R-enantiomer degraded faster in temperate soil, S-enantiomer degraded faster in tropical soil [2] [3].
Metalaxyl-M (Mefenoxam) Various Agricultural Soils [4] 3.2 to 38 days (Half-life varies significantly with soil type) [4]. Degradation is primarily influenced by soil physicochemical properties (e.g., pH, texture) more than microbial community composition [4].

Experimental Protocols for Key Studies

Here are the methodologies used in the cited research to help you evaluate the data.

  • Liquid Culture Study with Brevibacillus brevis [1]

    • Organism: A strain of Brevibacillus brevis was isolated and used.
    • Culture: Experiments were conducted in a liquid culture.
    • Analysis: Concentrations and enantiomeric ratios of metalaxyl and this compound were determined using High-Performance Liquid Chromatography (HPLC) with a chiral column, coupled with tandem mass spectrometry (MS/MS) for detection.
    • Design: The study tested the degradation of the fungicides both individually and in combination.
  • Soil Incubation Experiments [2] [3]

    • Soils: Typical agricultural soils from Germany (sandy loam, temperate) and Cameroon (sand-clay loam, tropical) were used.
    • Incubation: Soils were treated with various formulations of metalaxyl (including the racemic mixture and pure enantiomers) and incubated under controlled conditions for up to 120 days.
    • Analysis: Degradation kinetics were determined using reversed-phase HPLC. The enantiomeric ratios were measured using HPLC with a chiral Whelk O1 column.
    • Additional Measurements: The study also monitored changes in soil microbiological properties and enzyme activities.

Interpretation of Available Evidence

The data suggests that both fungicides undergo enantioselective degradation, meaning their different mirror-image molecules break down at different rates. The direct comparison is primarily limited to one laboratory study showing that a specific bacterium, Brevibacillus brevis, preferentially degrades the R-enantiomers of both compounds [1].

For metalaxyl, extensive research shows its degradation rate in the environment is highly dependent on soil conditions, such as location, pH, and organic matter [2] [4] [3]. Similar comprehensive environmental data for this compound was not located in the current search results.

Molecular Degradation Pathway

The following diagram illustrates the general enantioselective degradation process shared by these fungicides, as revealed by the microbial study.

G Start Racemic Mixture of This compound/Metalaxyl Bb Brevibacillus brevis (Microbial Action) Start->Bb Introduction R1 Preferential Degradation of (-)-R-Enantiomer Bb->R1 Enantioselective Reaction R2 Accumulation of (+)-S-Enantiomer Bb->R2 Slower Reaction End Altered R/S Ratio in Environment R1->End R2->End

References

Comparative Analysis of Furalaxyl Enantiomer Behavior in Different Organisms: Environmental Fate and Bioaccumulation Patterns

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Furalaxyl and Its Chiral Properties

This compound is a chiral fungicide belonging to the acylamino acid class that has been widely used for controlling diseases caused by Peronosporales fungi, particularly in ornamental plants, cut flowers, and bedding plants. This systemic fungicide exhibits both protective and curative action by disrupting fungal nucleic acid synthesis, specifically RNA polymerase I. The chiral nature of this compound arises from the presence of a single asymmetric carbon atom in its molecular structure, resulting in the existence of two enantiomeric forms: R-furalaxyl and S-furalaxyl. Despite their identical physical and chemical properties in achiral environments, these enantiomers can exhibit dramatically different behaviors in biological systems due to the chiral specificity of enzyme interactions and metabolic processes.

In commercial applications, this compound is typically marketed as a racemic mixture containing equal proportions of both enantiomers. However, this practice fails to account for the potential differences in biological activity, environmental fate, and toxicity between the enantiomers. Current regulatory frameworks in many jurisdictions, including the European Union where this compound is not approved for use under EC Regulation 1107/2009, do not adequately address the enantioselective aspects of chiral pesticides. This comprehensive analysis synthesizes experimental data from multiple studies to compare the behavior of this compound enantiomers across different organisms and environmental matrices, providing researchers and regulatory professionals with critical insights for environmental risk assessment and the potential development of enantiopure fungicide formulations.

Comparative Data on this compound Enantiomer Behavior

Basic Chemical and Physical Properties of this compound

Table 1: Fundamental properties of this compound

Property Value Conditions/Notes
Chemical name methyl N-(2-furoyl)-N-(2,6-xylyl)-DL-alaninate IUPAC name
Molecular formula C₁₇H₁₉NO₄ -
Molecular mass 301.34 g/mol -
Water solubility 230 mg/L At 20°C, pH 7
Melting point 102°C -
Vapor pressure 0.07 mPa At 20°C
Octanol-water partition coefficient (Log P) 2.7 At 20°C
Soil DT₅₀ (typical) 48 days Moderately persistent

This compound exhibits moderate water solubility and low volatility, suggesting potential for mobility in aquatic environments while having limited tendency for atmospheric transport. The octanol-water partition coefficient value indicates moderate lipophilicity, suggesting potential for bioaccumulation in organisms with high lipid content. According to the Pesticide Properties Database, this compound is classified as moderately persistent in soil environments, with a typical field dissipation half-life of 48 days, though this varies significantly depending on soil characteristics and environmental conditions [1].

Environmental Behavior in Agricultural Soils

Table 2: Enantioselective degradation of this compound in agricultural soils

Parameter R-furalaxyl S-furalaxyl Experimental Conditions
Half-life range 11.4-34.7 days 19.3-49.5 days Laboratory studies, various soils
Degradation kinetics First-order (R² > 0.96) First-order (R² > 0.96) Soil dissipation experiments
Leaching potential Lower Higher Soil column experiments
Sorption behavior Non-enantioselective Non-enantioselective Various soil types
Primary degradation factor Biodegradation Biodegradation Soil microorganisms

Research on the environmental behavior of this compound enantiomers in agricultural soils has demonstrated significant enantioselectivity in degradation rates. The R-enantiomer consistently degrades faster than the S-enantiomer across various soil types, resulting in enantiomer enrichment of the more persistent S-furalaxyl over time. Although soil sorption processes themselves appear to be non-enantioselective, the leaching behavior demonstrates enantioselectivity, with S-furalaxyl exhibiting higher mobility in soil columns. This differential leaching is attributed to the more rapid degradation of R-furalaxyl in soil systems rather than differences in sorption affinities [2].

The half-life ranges for both enantiomers vary considerably depending on soil physicochemical properties, microbial community composition, and environmental factors such as temperature and moisture content. The degradation process for both enantiomers follows first-order kinetics with high correlation coefficients (R² > 0.96), indicating predictable degradation patterns under controlled conditions. Compared to its structural analog benalaxyl, this compound generally degrades more rapidly in soil environments and exhibits greater enantioselectivity in its degradation profile [2].

Bioaccumulation in Terrestrial Organisms

Table 3: Enantioselective bioaccumulation in Tenebrio molitor larvae

Parameter R-furalaxyl S-furalaxyl Experimental Conditions
Bioaccumulation factor Lower Higher 10 mg/kg dosage exposure
Enantiomerization Observed Observed In vivo conversion
Metabolic processing Rapid Slower Insect metabolism
Preference in accumulation No Yes Wheat bran diet
Degradation in organism Faster Slower Enzyme-mediated

Studies on the bioaccumulation of this compound enantiomers in Tenebrio molitor (mealworm) larvae have revealed fascinating enantioselective processes that combine metabolism and enantiomerization (interconversion between enantiomers). When exposed to rac-furalaxyl through contaminated wheat bran, the larvae exhibited preferential accumulation of S-furalaxyl, despite the fact that both enantiomers demonstrated relatively low bioaccumulation potential overall. This selectivity is particularly noteworthy given the observed bidirectional enantiomerization, where R-furalaxyl can convert to S-furalaxyl and vice versa within the organism [3].

The enantiomerization process appears to be a significant metabolic pathway specifically within the insect larvae, as no such interconversion was observed in the wheat bran substrate itself. This suggests the involvement of specific enzyme systems capable of catalyzing the chiral inversion in living organisms. The combination of enantioselective degradation, metabolism, and enantiomerization results in complex toxicokinetic behavior that cannot be predicted from racemic studies alone. These findings have important implications for food chain transfer and potential trophic magnification in terrestrial ecosystems [3].

Analytical Methods for Enantiomer Separation and Quantification

The accurate quantification of this compound enantiomers in environmental and biological matrices requires advanced chiral separation techniques. The most commonly employed method for this compound enantiomer separation is high-performance liquid chromatography tandem mass spectroscopy (HPLC-MS/MS) using a ChiralPAK IC column, which has demonstrated excellent resolution and sensitivity for both enantiomers in complex sample matrices including insect larvae and wheat bran [3]. This method provides sufficient selectivity and low detection limits necessary for quantifying enantiomeric fractions in environmental and biological samples.

Alternative chiral separation techniques include:

  • Capillary Electrophoresis (CE): Offering high efficiency, minimal consumption of chiral selectors, and rapid analysis times, CE has emerged as a powerful complementary technique to chromatographic methods for chiral pesticide analysis [4].
  • Gas Chromatography (GC): Suitable for volatile derivatives of this compound, though less commonly applied for this particular compound.
  • Supercritical Fluid Chromatography (SFC): Providing fast separations with high resolution for chiral compounds.

For sample preparation, solid-liquid extraction is typically employed for solid matrices like soil and biological tissues, followed by cleanup steps to remove interfering compounds. The enantiomeric fraction (EF) is commonly used to quantify enantioselectivity in environmental processes, calculated as EF = peak area of R-enantiomer / (peak area of R-enantiomer + peak area of S-enantiomer), with EF = 0.5 representing a racemic mixture [5].

Detailed Experimental Protocols

Soil Degradation Studies

The experimental protocol for investigating enantioselective degradation of this compound in soil typically involves the following steps:

  • Soil Preparation and Characterization: Collect representative soil samples from agricultural areas and characterize them for key physicochemical parameters including texture, pH, organic carbon content, cation exchange capacity, and microbial biomass. Soils should be sieved (≤2 mm) and stored at 4°C prior to use [2].
  • Treatment Application: Prepare racemic this compound standard solutions in appropriate solvents (typically acetone or methanol) and apply to soil samples to achieve desired concentration (e.g., 1-10 mg/kg). Mix thoroughly to ensure homogeneous distribution and allow solvent to evaporate.
  • Incubation Conditions: Maintain treated soils at controlled moisture content (e.g., 60% of water holding capacity) and temperature (e.g., 25°C) in the dark. Monitor CO₂ production to ensure maintenance of microbial activity.
  • Sampling Time Points: Collect soil subsamples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, 28, 35, 42, 49 days) for enantiomer analysis.
  • Extraction and Analysis: Extract this compound residues from soil using accelerated solvent extraction or ultrasonic extraction with acetonitrile or ethyl acetate. Analyze extracts using chiral HPLC-MS/MS with appropriate quality controls (blanks, spikes, replicates).

Throughout the experiment, the enantiomeric fraction should be monitored to track changes in the R:S ratio over time. The degradation kinetics are typically modeled using first-order equations: C𝑡 = C₀ × e⁻ᵏᵗ, where C𝑡 is the concentration at time t, C₀ is the initial concentration, and k is the degradation rate constant. The half-life (DT₅₀) is calculated as ln(2)/k [2].

Bioaccumulation Studies in Tenebrio Molitor

The protocol for assessing enantioselective bioaccumulation in insect larvae includes:

  • Test Organisms: Obtain late instar Tenebrio molitor larvae from laboratory cultures. Acclimate for 7 days prior to experimentation under standard conditions (25°C, 70% relative humidity, 16:8 light:dark cycle).
  • Exposure System: Contaminate the larval diet (typically wheat bran) with rac-furalaxyl at environmentally relevant concentrations (e.g., 10 mg/kg). Include controls receiving untreated diet.
  • Exposure Period: Maintain exposure for specified durations (e.g., 1, 3, 5, 7, 10, 14 days) with ad libitum access to contaminated feed.
  • Sample Collection: At each sampling interval, collect larvae (after gut purging if necessary), wheat bran, and frass samples for analysis.
  • Sample Preparation: Homogenize larval tissues and extract using pressurized liquid extraction or ultrasonic extraction with acetonitrile. Clean up extracts using solid-phase extraction (C18 or Florisil cartridges) prior to analysis.
  • Chemical Analysis: Quantify this compound enantiomers using chiral HPLC-MS/MS with isotope-labeled internal standards for quantification accuracy.

The bioaccumulation factor (BAF) is calculated for each enantiomer as BAF = C𝑙𝑎𝑟𝑣𝑎𝑒 / C𝑑𝑖𝑒𝑡, where C𝑙𝑎𝑟𝑣𝑎𝑒 is the concentration in larvae and C𝑑𝑖𝑒𝑡 is the concentration in the exposure diet. Enantiomerization can be confirmed by exposing larvae to pure enantiomers and monitoring for the appearance of the opposite enantiomer over time [3].

Data Analysis and Statistics

For both soil and bioaccumulation studies, statistical analysis should include:

  • Kinetic Parameters: Calculate degradation rate constants and half-lives using regression analysis with appropriate confidence intervals.
  • Enantioselectivity Assessment: Compare degradation rates or accumulation factors between enantiomers using paired t-tests or analysis of variance (ANOVA).
  • Enantiomeric Fraction Monitoring: Track EF values over time to identify deviations from the racemic mixture (EF = 0.5).
  • Correlation Analysis: Examine relationships between environmental variables (e.g., soil organic matter, pH) and enantioselective parameters using Pearson or Spearman correlation coefficients.
  • Quality Assurance: Include method blanks, matrix spikes, and duplicate analyses to ensure data quality, with acceptable criteria for recovery (70-120%) and precision (RSD < 20%).

Pathway Diagrams of Enantioselective Processes

Environmental Behavior and Bioaccumulation Pathways

This compound Racthis compound Racemic this compound Application SoilProcesses Soil Processes Racthis compound->SoilProcesses Leaching Leaching SoilProcesses->Leaching Degradation Microbial Degradation SoilProcesses->Degradation R_faster R-furalaxyl degrades faster Degradation->R_faster S_persists S-furalaxyl persists longer R_faster->S_persists PlantUptake Plant Uptake S_persists->PlantUptake Bioaccumulation Bioaccumulation in Organisms S_persists->Bioaccumulation Insect Tenebrio molitor larvae Bioaccumulation->Insect S_preference Preferential accumulation of S-furalaxyl Insect->S_preference Enantiomerization Enantiomerization (R⇌S) Insect->Enantiomerization

Diagram 1: Environmental fate and bioaccumulation pathways of this compound enantiomers in agricultural ecosystems. The diagram illustrates key enantioselective processes including preferential degradation of R-furalaxyl in soil, leading to enrichment of S-furalaxyl, which becomes available for plant uptake and bioaccumulation in organisms like Tenebrio molitor larvae, where further enantiomerization occurs.

Experimental Workflow for Chiral Pesticide Assessment

workflow Step1 1. Sample Collection (Soil, Organisms, Water) Step2 2. Sample Preparation (Homogenization, Extraction) Step1->Step2 Sub1 • Soil characterization • Proper preservation Step1->Sub1 Step3 3. Chiral Separation (HPLC-MS/MS with Chiral Column) Step2->Step3 Sub2 • SLE or SPE extraction • Cleanup procedures Step2->Sub2 Step4 4. Enantiomer Quantification (Calibration Standards) Step3->Step4 Sub3 • ChiralPAK IC column • Mobile phase optimization Step3->Sub3 Step5 5. Data Analysis (EF Calculation, Kinetics) Step4->Step5 Sub4 • Internal standard method • Matrix-matched calibration Step4->Sub4 Step6 6. Enantioselectivity Assessment (Statistical Analysis) Step5->Step6 Sub5 • Half-life calculation • Enantiomeric fraction monitoring Step5->Sub5 Sub6 • Comparison of degradation rates • Bioaccumulation factors Step6->Sub6

Diagram 2: Experimental workflow for assessing enantioselective behavior of chiral pesticides like this compound. The methodology progresses from sample collection through data analysis, with critical sub-steps noted for each major phase of the analytical process.

Implications for Environmental Risk Assessment

The enantioselective behavior of this compound demonstrated across these studies has significant implications for environmental risk assessment and regulatory decision-making. The consistent observation that S-furalaxyl exhibits greater environmental persistence and bioaccumulation potential compared to the R-enantiomer suggests that current risk assessments based on racemic mixtures may either overestimate or underestimate environmental impacts, depending on the specific endpoint and organism of concern. The enantiomerization phenomenon observed in insects further complicates predictive toxicology, as the enantiomeric composition may change significantly as the compound moves through food webs.

From a regulatory perspective, these findings support the need for enantiomer-specific evaluations of chiral pesticides rather than relying on racemic assessments. The development of enantiopure products containing only the more effective or less persistent enantiomer could potentially reduce environmental loading while maintaining efficacy. Furthermore, monitoring programs should incorporate chiral analysis to accurately track the environmental fate of this compound and other chiral pesticides, as the enantiomeric fraction can serve as a valuable indicator of biodegradation processes and source apportionment [4].

References

A Framework for Analytical Method Cross-Validation

Author: Smolecule Technical Support Team. Date: February 2026

A 2024 paper in the Journal of Pharmaceutical and Biomedical Analysis details a robust strategy for cross-validating pharmacokinetic bioanalytical methods, which is directly applicable to method validation for compounds like Furalaxyl [1]. The core of this strategy is summarized in the following workflow:

start Start Cross-Validation select Select 100 Incurred Samples start->select quartiles Stratify into 4 Quartiles (Q1-Q4) select->quartiles assay Assay Samples with Both Methods quartiles->assay assess Assess Equivalency assay->assess ba_plot Create Bland-Altman Plot assay->ba_plot ci 90% CI within ±30%? assess->ci equivalent Methods Equivalent ci->equivalent Yes not_equivalent Methods Not Equivalent ci->not_equivalent No subgroup Perform Quartile Analysis not_equivalent->subgroup

This general workflow can be adapted for this compound by defining the two specific analytical methods to be compared (e.g., HPLC-UV vs. LC-MS/MS).

Key Experimental and Statistical Design

The protocol provides clear specifications for the experimental setup and statistical analysis, which ensure a robust comparison [1].

Aspect Specification
Sample Type 100 incurred study samples (biological matrix)
Sample Selection Selected across four quartiles of in-study concentration levels
Replicates Assayed once by each of the two methods being compared
Statistical Criterion The 90% confidence interval (CI) for the percent differences must be within ±30%
Additional Analyses Quartile analysis; Bland-Altman plot for data characterization

References

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on Furalaxyl Stereoselectivity

The table below summarizes the key experimental findings on the enantioselective behavior of this compound.

Experimental Model Core Finding Enantioselectivity Observed Key Quantitative Data Citation
Tenebrio molitor (Mealworm larvae) Enantiomerization & Bioaccumulation Yes Significant enantiomerization in larvae; S-furalaxyl preferentially accumulated (Bioaccumulation Factor: S-enantiomer > R-enantiomer). [1] [2]
Scenedesmus obliquus (Green algae) Acute Toxicity & Digestion Yes (S)-furalaxyl more toxic; 96-h EC₅₀: 13.59 mg/L (S-enantiomer) vs. 15.26 mg/L (R-enantiomer). Digestion rates were similar. [3]

Detailed Experimental Protocols

Here are the methodologies used in the key studies from the table.

  • Enantiomerization and Bioaccumulation in T. molitor [1]

    • Exposure Experiment: Tenebrio molitor larvae were exposed to wheat bran spiked with individual R- or S-furalaxyl enantiomers or the racemic mixture (rac-furalaxyl) at different dosages (e.g., 10 mg/kg) for a period of up to 21 days.
    • Sample Analysis: Samples of larvae and wheat bran were collected at specified time points. The residues of this compound enantiomers were extracted and analyzed using HPLC-MS/MS (High-Performance Liquid Chromatography with Tandem Mass Spectrometry).
    • Chiral Separation: Enantiomers were separated on a ChiralPAK IC column.
    • Data Calculation: The enantiomeric fraction (EF) was used to track stereoselective changes. The bioaccumulation factor (BAF) was calculated for each enantiomer to quantify preferential uptake.
  • Toxicity and Digestion in S. obliquus [3]

    • Acute Toxicity Test: Algae were exposed to various concentrations of R- and S-furalaxyl for 96 hours. The EC₅₀ (half-maximal effective concentration) values were then calculated based on algal growth inhibition.
    • Biochemical Assays: After 96 hours of exposure, the chlorophyll content and the activities of antioxidant enzymes ( Catalase (CAT) and Superoxide Dismutase (SOD) ) in the algae cells were measured to assess physiological and oxidative stress responses.
    • Digestion Study: The algae were exposed to the enantiomers, and the residual concentration of this compound in the culture medium was measured over time to determine the digestion rate.

Key Implications of this compound Stereoselectivity

The following diagram illustrates the core concepts and consequences of this compound's stereoselective behavior.

This compound Chiral Pesticide this compound Chiral Pesticide this compound R-Enantiomer R-Enantiomer Chiral Pesticide this compound->R-Enantiomer S-Enantiomer S-Enantiomer Chiral Pesticide this compound->S-Enantiomer In Vivo Enantiomerization In Vivo Enantiomerization R-Enantiomer->In Vivo Enantiomerization  Can interconvert T. molitor: Lower BAF T. molitor: Lower BAF R-Enantiomer->T. molitor: Lower BAF S-Enantiomer->In Vivo Enantiomerization T. molitor: Higher BAF T. molitor: Higher BAF S-Enantiomer->T. molitor: Higher BAF S. obliquus: Lower EC₅₀\n(More Toxic) S. obliquus: Lower EC₅₀ (More Toxic) S-Enantiomer->S. obliquus: Lower EC₅₀\n(More Toxic) Enantiomerization Enantiomerization Complicates Environmental Fate Complicates Environmental Fate Enantiomerization->Complicates Environmental Fate Bioaccumulation Risk Bioaccumulation Risk T. molitor: Higher BAF->Bioaccumulation Risk Risk Assessment Challenge Risk Assessment Challenge Bioaccumulation Risk->Risk Assessment Challenge S. obliquus: Lower EC₅₀ S. obliquus: Lower EC₅₀ Unexpected Toxicity to\nNon-Target Species Unexpected Toxicity to Non-Target Species S. obliquus: Lower EC₅₀->Unexpected Toxicity to\nNon-Target Species Unexpected Toxicity to\nNon-Target Species->Risk Assessment Challenge

The experimental data reveals several critical points for environmental risk assessment:

  • Differential Toxicity: The finding that the (S)-enantiomer is more toxic than the (R)-enantiomer to the non-target algae S. obliquus is a classic example of enantioselectivity, where the "inactive" enantiomer for the target pest can be more harmful to other organisms [3].
  • Complex Fate and Risk: Enantiomerization (the interconversion of R- and S-enantiomers) within organisms like T. molitor adds a layer of complexity. It means that applying a pure, less problematic enantiomer may not be effective, as it can convert to its counterpart inside living systems [1] [2].
  • Need for Enantiomer-Specific Analysis: These findings underscore that risk assessments based on racemic mixtures (the 50/50 mix of R and S) are inadequate. Accurate evaluation requires enantiomer-specific analytical techniques, such as chiral HPLC-MS/MS, to track the fate and effects of each enantiomer separately [1] [4] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

301.13140809 Da

Monoisotopic Mass

301.13140809 Da

Heavy Atom Count

22

LogP

2.61 (LogP)

Appearance

Solid powder

Melting Point

70.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9OY703A81O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.25e-07 mmHg

Pictograms

Irritant

Irritant

Other CAS

57646-30-7

Wikipedia

Furalaxyl

Use Classification

Agrochemicals -> Fungicides

Dates

Last modified: 08-15-2023
1: Sulimma L, Bullach A, Kusari S, Lamshöft M, Zühlke S, Spiteller M. Enantioselective degradation of the chiral fungicides metalaxyl and furalaxyl by Brevibacillus brevis. Chirality. 2013 Jun;25(6):336-40. doi: 10.1002/chir.22158. PubMed PMID: 23716265.
2: Qin F, Gao Y, Guo B, Xu P, Li J, Wang H. Enantioselective acute toxicity effects and bioaccumulation of furalaxyl in the earthworm (Eisenia foetida). Chirality. 2014 Jun;26(6):307-12. doi: 10.1002/chir.22323. Epub 2014 Apr 28. PubMed PMID: 24771637.
3: Qin F, Gao YX, Guo BY, Xu P, Li JZ, Wang HL. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils. J Environ Sci Health B. 2014;49(10):738-46. doi: 10.1080/03601234.2014.929482. PubMed PMID: 25065825.
4: Iesce MR, Cermola F, Graziano ML, Montella S, Di Gioia L, Isidori M. Sensitized photooxygenation of the fungicide furalaxyl. Environ Sci Pollut Res Int. 2004;11(4):222-6. PubMed PMID: 15341311.
5: Zhang H, Wang X, Jin L, Qian M, Wang X, Xu H, Qi P, Wang Q, Wang M. Enantioselective determination of acylamino acid fungicides in vegetables and fruits by chiral liquid chromatography coupled with tandem mass spectrometry. J Sep Sci. 2012 Aug;35(15):1869-76. doi: 10.1002/jssc.201200063. Epub 2012 Jul 2. PubMed PMID: 22753298.
6: Jia W, Chu X, Zhang F. Multiresidue pesticide analysis in nutraceuticals from green tea extracts by comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry. J Chromatogr A. 2015 May 22;1395:160-6. doi: 10.1016/j.chroma.2015.03.071. Epub 2015 Apr 1. PubMed PMID: 25865796.
7: Yin J, Gao Y, Zhu F, Hao W, Xu Q, Wang H, Guo B. Enantiomerization and stereoselectivity in bioaccumulation of furalaxyl in Tenebrio molitor larvae. Ecotoxicol Environ Saf. 2017 Jul 22;145:244-249. doi: 10.1016/j.ecoenv.2017.07.041. [Epub ahead of print] PubMed PMID: 28743065.
8: Baggiani C, Baravalle P, Giraudi G, Tozzi C. Molecularly imprinted solid-phase extraction method for the high-performance liquid chromatographic analysis of fungicide pyrimethanil in wine. J Chromatogr A. 2007 Feb 9;1141(2):158-64. Epub 2006 Dec 18. PubMed PMID: 17178127.
9: Yin J, Zhu F, Hao W, Xu Q, Chang J, Wang H, Guo B. Acylamino acid chiral fungicides on toxiciepigenetics in lambda DNA methylation. Food Chem Toxicol. 2017 Apr 26. pii: S0278-6915(17)30215-6. doi: 10.1016/j.fct.2017.04.038. [Epub ahead of print] PubMed PMID: 28456568.
10: Patel K, Fussell RJ, Goodall DM, Keely BJ. Analysis of pesticide residues in
11: Huang CH, Stone AT. Hydrolysis of naptalam and structurally related amides: inhibition by dissolved metal ions and metal (hydr)oxide surfaces. J Agric Food Chem. 1999 Oct;47(10):4425-34. PubMed PMID: 10552829.
12: Albert-García JR, Icardo MC, Calatayud JM. Analytical strategy photodegradation/chemiluminescence/continuous-flow multicommutation methodology for the determination of the herbicide Propanil. Talanta. 2006 May 15;69(3):608-14. doi: 10.1016/j.talanta.2005.10.044. Epub 2005 Dec 15. PubMed PMID: 18970611.

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